Product packaging for ML402(Cat. No.:CAS No. 298684-44-3)

ML402

Cat. No.: B1676657
CAS No.: 298684-44-3
M. Wt: 295.8 g/mol
InChI Key: RULQUKFOBAPKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a K(2P)2.1 channel activator;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClNO2S B1676657 ML402 CAS No. 298684-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-10-9-11(15)4-5-12(10)18-7-6-16-14(17)13-3-2-8-19-13/h2-5,8-9H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULQUKFOBAPKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298684-44-3
Record name N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (ML402)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, also known as ML402, is a synthetic small molecule that has been identified as a potent and selective activator of the TWIK-related potassium channel-1 (TREK-1). TREK-1 is a mechanosensitive potassium channel involved in a variety of physiological processes, including pain perception, neuroprotection, and mood regulation. As such, this compound represents a valuable pharmacological tool for studying the function of TREK-1 and holds potential as a lead compound for the development of novel therapeutics targeting this channel. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthesis protocol, analytical methodologies, and the known biological activity and signaling pathways associated with N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Physicochemical Properties

Table 1: Physicochemical Properties of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide

PropertyValueSource
IUPAC Name N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamidePubChem[1]
Synonyms This compound, TREK-1/2 Activator this compoundPubChem[1]
CAS Number 298684-44-3PubChem[1]
Molecular Formula C₁₄H₁₄ClNO₂SPubChem[1]
Molecular Weight 295.8 g/mol PubChem[1]
XLogP3 3.9PubChem[1]
Exact Mass 295.0433776 DaPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 5PubChem[1]
Topological Polar Surface Area 66.6 ŲPubChem[1]
Heavy Atom Count 19PubChem[1]
Complexity 303PubChem[1]

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide is not publicly available. However, based on the principles of amide bond formation, a plausible two-step synthetic route is proposed (Figure 1). This involves the initial synthesis of the amine intermediate, 2-(4-chloro-2-methylphenoxy)ethan-1-amine, followed by its coupling with thiophene-2-carbonyl chloride.

G cluster_0 Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)ethan-1-amine cluster_1 Step 2: Amide Coupling A 4-chloro-2-methylphenol C Intermediate Alkoxide A->C Base (e.g., NaH) B 2-bromoethan-1-ol B->C D 2-(4-chloro-2-methylphenoxy)ethanol C->D Williamson Ether Synthesis F 1-(2-bromoethoxy)-4-chloro-2-methylbenzene D->F Halogenation/Sulfonylation E Thionyl chloride (SOCl₂) or Mesyl chloride (MsCl) E->F H 2-(4-chloro-2-methylphenoxy)ethyl azide F->H Azide Substitution G Sodium azide (NaN₃) G->H J 2-(4-chloro-2-methylphenoxy)ethan-1-amine H->J Reduction I Reducing agent (e.g., LiAlH₄ or H₂/Pd) I->J N N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide J->N Schotten-Baumann reaction (Base, e.g., triethylamine) K Thiophene-2-carboxylic acid M Thiophene-2-carbonyl chloride K->M Acyl chloride formation L Thionyl chloride (SOCl₂) L->M M->N

Figure 1: Proposed synthetic pathway for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Methodology:

Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)ethan-1-amine

  • Etherification: 4-chloro-2-methylphenol is deprotonated with a strong base like sodium hydride in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding phenoxide. This is followed by a Williamson ether synthesis with a suitable 2-haloethanol (e.g., 2-bromoethanol) to yield 2-(4-chloro-2-methylphenoxy)ethanol.

  • Conversion to an Alkyl Halide/Sulfonate: The hydroxyl group of 2-(4-chloro-2-methylphenoxy)ethanol is converted to a better leaving group, such as a bromide or a mesylate, using thionyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine.

  • Azide Substitution: The resulting alkyl halide/sulfonate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-(4-chloro-2-methylphenoxy)ethyl azide.

  • Reduction: The azide is reduced to the primary amine, 2-(4-chloro-2-methylphenoxy)ethan-1-amine, using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an etheral solvent or through catalytic hydrogenation (H₂ gas over a palladium catalyst).

Step 2: Amide Coupling

  • Acyl Chloride Formation: Thiophene-2-carboxylic acid is converted to the more reactive thiophene-2-carbonyl chloride by refluxing with thionyl chloride.

  • Amidation: The synthesized 2-(4-chloro-2-methylphenoxy)ethan-1-amine is then coupled with thiophene-2-carbonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane. The reaction mixture is typically stirred at room temperature until completion.

  • Purification: The final product, N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, is purified from the reaction mixture using standard techniques such as extraction, column chromatography, and recrystallization.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the thiophene and substituted phenoxy rings, the methylene protons of the ethyl linker, and the methyl group protons. The chemical shifts and coupling patterns would be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum would display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would also be characteristic of the molecule's structure.

2.2.3. High-Performance Liquid Chromatography (HPLC)

The purity of the compound can be assessed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid. Detection would be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

G cluster_0 Analytical Workflow A Synthesized Compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D High-Resolution Mass Spectrometry A->D E HPLC Purity Analysis A->E F Structural Confirmation B->F C->F D->F G Purity Assessment E->G H Final Characterized Compound F->H G->H

Figure 2: A typical analytical workflow for the characterization of the synthesized compound.

Biological Activity and Signaling Pathways

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, as this compound, is a known activator of the TREK-1 potassium channel.[2][3] TREK-1 is a member of the two-pore domain potassium (K2P) channel family and is expressed in various tissues, including the central and peripheral nervous systems.[4][5] These channels contribute to the background ("leak") potassium conductance, which helps to establish and maintain the resting membrane potential of cells.

Mechanism of Action

This compound activates TREK-1 channels, leading to an increased efflux of potassium ions from the cell. This hyperpolarizes the cell membrane, making it more difficult for the cell to reach the threshold for firing an action potential. This reduction in cellular excitability is the primary mechanism through which this compound exerts its biological effects.

Signaling Pathways

The activation of TREK-1 by this compound can influence several downstream signaling pathways. By modulating cellular excitability, this compound can impact processes that are dependent on membrane potential and calcium signaling.

G This compound N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (this compound) TREK1 TREK-1 Channel This compound->TREK1 Activates K_efflux ↑ K⁺ Efflux TREK1->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability Ca_influx ↓ Ca²⁺ Influx through Voltage-Gated Ca²⁺ Channels Hyperpolarization->Ca_influx Neuroprotection Neuroprotection Excitability->Neuroprotection Analgesia Analgesia Excitability->Analgesia Downstream Modulation of Downstream Signaling Cascades Ca_influx->Downstream Downstream->Neuroprotection

Figure 3: Signaling pathway of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (this compound) via TREK-1 activation.

Key signaling implications include:

  • Neuroprotection: By hyperpolarizing neurons, TREK-1 activation can reduce excessive neuronal firing, which is a key component of excitotoxicity in conditions like stroke and neurodegenerative diseases.[4] This can lead to a decrease in the influx of calcium through voltage-gated calcium channels, thereby mitigating downstream apoptotic and necrotic pathways.

  • Analgesia: TREK-1 is expressed in nociceptive (pain-sensing) neurons. Its activation leads to hyperpolarization of these neurons, reducing their excitability and thereby decreasing the transmission of pain signals.[4]

  • Antidepressant Effects: TREK-1 has been implicated in the pathophysiology of depression. Activation of TREK-1 is being explored as a potential therapeutic strategy for mood disorders.[4]

  • Regulation of Inflammation: Recent studies have suggested a role for TREK-1 in modulating inflammatory responses.[3] Activation of TREK-1 can influence the function of immune cells and the production of inflammatory mediators.

Conclusion

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (this compound) is a significant research tool for the study of TREK-1 potassium channels. Its ability to selectively activate this channel provides a means to investigate the diverse physiological roles of TREK-1. While detailed experimental data on its physicochemical properties and synthesis are not widely published, its established biological activity makes it a compound of high interest for researchers in neuroscience, pharmacology, and drug discovery. Further investigation into the therapeutic potential of this compound and related TREK-1 activators is warranted.

References

In-Depth Technical Guide: N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (ML402)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and relevant biological context for the compound N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, also known as ML402. This molecule has been identified as a selective activator of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1) and TREK-2 (K2P10.1), which are significant targets in the study of pain, neuroprotection, and other physiological processes.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamidePubChem[1]
Molecular Formula C₁₄H₁₄ClNO₂SPubChem[1]
Molecular Weight 295.8 g/mol PubChem[1]
CAS Number 298684-44-3PubChem[1]
Synonyms This compound, TREK-1/2 Activator this compoundPubChem[1]

Spectral Data

While a detailed experimental report with full spectral data remains elusive in publicly accessible literature, the following data has been compiled from available resources.

Mass Spectrometry

The mass spectrum of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide shows several characteristic fragments.

m/zInterpretation
295.0433776[M]+ (Calculated Monoisotopic Mass)
155[C₄H₃S-CO-NH-CH₂-CH₂]⁺
154[Cl-C₆H₃(CH₃)-O-CH₂-CH₂]⁺
138[Cl-C₆H₃(CH₃)-O-CH₂]⁺
111[C₄H₃S-CO]⁺

Data sourced from PubChem CID 592973.[1]

Note: Experimental ¹H NMR, ¹³C NMR, and IR spectra are not currently available in the public domain. Researchers requiring this data are advised to perform their own characterization upon synthesis or acquisition from a commercial vendor.

Biological Activity and Signaling Pathway

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (this compound) is a known activator of the TREK-1 and TREK-2 potassium channels.[2][3] These channels are members of the two-pore domain potassium channel (K2P) family and are involved in setting the resting membrane potential of cells. Their activation leads to an efflux of potassium ions, hyperpolarizing the cell membrane and thereby reducing cellular excitability. This mechanism is of significant interest in therapeutic areas such as pain management and neuroprotection.[2]

This compound exhibits selectivity for TREK-1 and TREK-2 over other K2P channels like TRAAK.[2] The activation of TREK channels by this compound is thought to occur through a direct interaction with the channel protein.

Below is a simplified representation of the proposed signaling pathway modulation by this compound.

ML402_Signaling_Pathway This compound This compound TREK1_2 TREK-1 / TREK-2 Channels This compound->TREK1_2 Binds to and Activates K_efflux K+ Efflux TREK1_2->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Therapeutic_Effects Analgesia, Neuroprotection Reduced_Excitability->Therapeutic_Effects Results in

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Postulated Synthesis Workflow

The synthesis would likely involve the acylation of 2-(4-chloro-2-methylphenoxy)ethan-1-amine with thiophene-2-carbonyl chloride or the amide coupling of thiophene-2-carboxylic acid with 2-(4-chloro-2-methylphenoxy)ethan-1-amine using a suitable coupling agent.

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization ReactantA Thiophene-2-carboxylic acid Coupling Amide Coupling (e.g., HATU, EDCI) ReactantA->Coupling ReactantB 2-(4-chloro-2-methylphenoxy)ethan-1-amine ReactantB->Coupling Reaction Reaction Mixture Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Final_Compound N-(2-(4-chloro-2-methylphenoxy)ethyl) thiophene-2-carboxamide NMR->Final_Compound MS->Final_Compound IR->Final_Compound

Caption: A logical workflow for the synthesis and characterization of this compound.

General Protocol for Spectral Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum in positive ion mode to observe the molecular ion peak [M+H]⁺ and characteristic fragment ions.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹) to identify characteristic functional group vibrations (e.g., N-H stretch, C=O stretch, C-O stretch).

This guide serves as a foundational resource for researchers working with N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. Due to the limited availability of detailed experimental data in the public domain, further in-house characterization is strongly recommended.

References

The Biological Frontier of Thiophene-2-Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, an essential five-membered aromatic heterocycle containing a sulfur atom, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives, particularly thiophene-2-carboxamides, have garnered significant attention due to their vast pharmacological potential. The thiophene ring's aromaticity and planarity enhance receptor binding, while the carboxamide linkage provides a versatile point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This combination has led to the development of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4] This guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, supplemented with detailed experimental protocols and pathway visualizations.

General Synthesis of Thiophene-2-Carboxamide Derivatives

The synthesis of thiophene-2-carboxamide derivatives often begins with a commercially available precursor, thiophene-2-carboxylic acid.[5] A common and effective method involves the amidation of the carboxylic acid with a desired amine. This can be achieved through various coupling strategies. One straightforward approach involves converting the carboxylic acid to an acyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents can be employed to facilitate the direct formation of the amide bond. More advanced methods, such as the Suzuki cross-coupling reaction, allow for the introduction of various aryl or heteroaryl groups onto the thiophene ring, creating a diverse library of derivatives.[6]

G start_node Thiophene-2-carboxylic Acid or Substituted Thiophene activation activation start_node->activation Activation final_product Thiophene-2-carboxamide Derivative amine Primary/Secondary Amine (R-NH2) coupling coupling amine->coupling activation->coupling Coupling Reagent (e.g., SOCl2, EDCI) coupling->final_product Amide Bond Formation

Caption: Generalized synthesis workflow for thiophene-2-carboxamide derivatives.

Biological Activities and Mechanisms of Action

Anticancer Activity

Thiophene-2-carboxamide derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines, including those of the breast, liver, colon, and melanoma.[7] Their mechanisms of action are diverse and often target critical cellular processes involved in cancer progression.

Key Mechanisms of Anticancer Action:

  • Tubulin Polymerization Inhibition: Several derivatives act as biomimetics of Combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor.[7][8] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

  • Apoptosis Induction: Many thiophene-2-carboxamides induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of effector caspases, such as caspase-3 and caspase-7, and the depolarization of the mitochondrial membrane.[1]

  • Enzyme Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that negatively regulates insulin and leptin signaling pathways and is considered a therapeutic target for diabetes, obesity, and cancer.[10][11] Certain thiophene-2-carboxamide derivatives have been shown to be potent inhibitors of PTP1B, contributing to their anticancer effects.[12][13][14]

G compound Thiophene-2-carboxamide Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits caspase Caspase-3/7 Activation compound->caspase Activates ptp1b PTP1B Enzyme compound->ptp1b Inhibits mt_disrupt Microtubule Disruption tubulin->mt_disrupt g2m G2/M Phase Arrest mt_disrupt->g2m apoptosis Apoptosis g2m->apoptosis caspase->apoptosis ptp1b->apoptosis Contributes to

Caption: Key anticancer mechanisms of thiophene-2-carboxamide derivatives.

Quantitative Anticancer Data:

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 2bHep3B (Liver)5.46[7][8]
Compound 2dHep3B (Liver)8.85[7]
Compound 2eHep3B (Liver)12.58[7][8]
Compound 5bMCF-7 (Breast)0.09[12]
Compound 5bPTP1B (Enzyme)5.25[12]
Compound 5cMCF-7 (Breast)2.22[12]
Compound 5cHepG2 (Liver)0.72[12]
Compound 5cPTP1B (Enzyme)6.37[12]
BZ02 (2-iodobenzamide)A549 (Lung)6.10
BU17A549 (Lung)Potent
Antimicrobial Activity

Derivatives of thiophene-2-carboxamide have demonstrated notable activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria.[3] This positions them as potential scaffolds for the development of new antibacterial agents to combat antibiotic resistance.

Quantitative Antimicrobial Data:

Compound/DerivativeBacterial StrainInhibition Zone (mm)Activity (%)Reference
Compound 7b (Amino, methoxy)P. aeruginosa2086.9[3]
Compound 7b (Amino, methoxy)S. aureus2083.3[3]
Compound 7b (Amino, methoxy)B. subtilis1982.6[3]
Compound 3b (Hydroxy, methoxy)B. subtilis1878.3[3]
Compound 3b (Hydroxy, methoxy)P. aeruginosa1878.3[3]
Compound 3b (Hydroxy, methoxy)S. aureus1770.8[3]
Anti-inflammatory Activity

Certain thiophene derivatives have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] The Nrf2 pathway is a key regulator of cellular redox balance and plays a crucial role in mitigating inflammation.[15][16] By activating Nrf2, these compounds can suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and inhibit inflammatory mediators like COX-2 and NF-κB, thereby exerting a potent anti-inflammatory effect.[4][17]

G cluster_nucleus Nucleus compound Thiophene Derivative (Nrf2 Activator) keap1 Keap1 compound->keap1 Inhibits binding to Nrf2 nrf2 Nrf2 keap1->nrf2 Binds & Promotes Degradation nucleus Nucleus nrf2->nucleus Translocates are ARE (Antioxidant Response Element) antioxidant Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1) are->antioxidant nfkb NF-κB Pathway antioxidant->nfkb Inhibits inflammation Inflammation (Pro-inflammatory Cytokines) nfkb->inflammation

Caption: Anti-inflammatory mechanism via Nrf2 pathway activation.

Experimental Protocols

The evaluation of the biological activity of thiophene-2-carboxamide derivatives relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the thiophene-2-carboxamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media or PBS) to each well.[8] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[8] Cell viability is calculated as a percentage relative to untreated control cells.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[18]

  • Assay Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence). Cleavage by active caspases releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[5][18]

  • Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat with the test compounds as described for the MTT assay.[5]

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[2]

  • Assay Procedure ("Add-Mix-Measure"): Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[19] Mix gently on a plate shaker for 30-60 seconds.

  • Incubation and Measurement: Incubate the plate at room temperature for 1 to 3 hours.[2] Measure the luminescence using a plate-reading luminometer.[19]

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.[1]

  • Assay Principle: Microtubule polymerization scatters light. The increase in light absorbance at 340 nm over time is proportional to the concentration of microtubule polymer.[20]

  • Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.[1][20]

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture in a pre-warmed 96-well plate.

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes using a temperature-controlled spectrophotometer.[1][20]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them.[20]

G start_node Target Identification & Validation synthesis Synthesis of Thiophene-2-Carboxamide Derivatives start_node->synthesis invitro In Vitro Screening (e.g., MTT, Caspase Assays) synthesis->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Refinement invivo In Vivo Studies (Animal Models) lead_opt->invivo preclinical Preclinical Development (Toxicology, Formulation) invivo->preclinical

Caption: Experimental workflow in drug discovery for thiophene derivatives.

Conclusion

Thiophene-2-carboxamide derivatives represent a highly versatile and promising class of compounds in modern drug discovery. Their synthetic tractability allows for the creation of large, diverse chemical libraries, while their demonstrated efficacy across multiple biological domains—particularly in oncology, microbiology, and immunology—underscores their therapeutic potential. The ability of these compounds to modulate fundamental cellular pathways, such as microtubule dynamics, apoptosis, and inflammatory signaling, provides a solid foundation for the rational design of next-generation therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of novel and effective treatments for a range of human diseases.

References

In-Depth Technical Guide: The Mechanism of Action of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (ML402), a Novel Activator of the TREK-1 Potassium Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential mechanism of action for the compound N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, also known as ML402. This document details its molecular target, binding interactions, and the subsequent functional effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Executive Summary

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (this compound) has been identified as a selective activator of the TWIK-related potassium channel 1 (TREK-1), a member of the two-pore domain potassium (K2P) channel family (K2P2.1). These channels are crucial regulators of neuronal excitability and are implicated in various physiological processes, including pain perception, neuroprotection, and mood regulation.[1][2] this compound exerts its effect by binding to a previously unknown cryptic pocket on the TREK-1 channel. This binding stabilizes the channel's "C-type" gate in an open, or "leak mode," conformation, thereby increasing potassium ion efflux and hyperpolarizing the cell membrane.[3] This novel mechanism of action presents a promising avenue for the development of new therapeutics targeting conditions associated with neuronal hyperexcitability.

Molecular Target Identification and Characterization

The primary molecular target of this compound is the TREK-1 potassium channel.[4] TREK-1 channels are polymodal, meaning they are activated by a variety of physical and chemical stimuli, including mechanical stretch, temperature, and lipids.[2][4] They play a significant role in setting the resting membrane potential of neurons. By increasing potassium permeability, activators of TREK-1 can reduce neuronal firing rates, which is a desirable therapeutic effect for conditions like neuropathic pain and epilepsy.[1][2]

The interaction of this compound with the TREK-1 channel was elucidated through X-ray crystallography. The structure of the Mus musculus TREK-1 channel in complex with this compound has been solved and is available in the Protein Data Bank (PDB) under the accession code 6CQ9 .[5] This structural data has been pivotal in understanding the precise mechanism of action at an atomic level.

Quantitative Data: In Vitro Activity of this compound

The activity of this compound on TREK-1 channels has been quantified using electrophysiological methods. The following table summarizes the key quantitative data from these studies.

Target ChannelAssay TypeCell LineMeasured ParameterValue (μM)Reference
K2P2.1 (TREK-1)Inside-out patch clampHEK293 cellsEC505.9 ± 1.6[3]
K2P10.1 (TREK-2)Not specifiedNot specifiedActivitySelective Activator[6][7]
K2P4.1 (TRAAK)Not specifiedNot specifiedActivityNo significant effect[6][7]

Proposed Mechanism of Action

The activation of the TREK-1 channel by this compound is a result of its direct binding to a specific, cryptic pocket on the channel protein. This binding event induces a conformational change that favors the open state of the channel's selectivity filter, also known as the C-type gate.[3]

Binding Site and Molecular Interactions

This compound binds to an L-shaped, cryptic pocket located at the interface between the P1 and M4 domains of adjacent subunits of the TREK-1 channel dimer.[4] This pocket is not apparent in the unliganded structure of the channel, suggesting an "induced-fit" or conformational selection binding mechanism.

The key interactions observed in the 6CQ9 crystal structure include:

  • Cation-π Interaction: A crucial interaction for selectivity occurs between the thiophene ring of this compound and a lysine residue on the M4 helix. This interaction is absent in the related but this compound-insensitive channel, TRAAK, which has a glutamine at the equivalent position.[4]

  • Hydrophobic Interactions: The chloromethylphenoxy group of this compound is situated in a hydrophobic portion of the pocket, contributing to the binding affinity.

Conformational Changes and Channel Gating

By binding to this interdomain interface, this compound acts as a "molecular wedge," restricting the movement between the P1 and M4 domains.[3] This restriction stabilizes the C-type gate in its open, or "leak mode," conformation. In this state, the channel allows for an increased and less restricted flow of potassium ions out of the cell, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Mechanism_of_Action Proposed Mechanism of Action of this compound on TREK-1 Channel cluster_1 Cell Membrane This compound This compound (N-(2-(4-chloro-2-methylphenoxy)ethyl) -thiophene-2-carboxamide) Pocket Cryptic Binding Pocket (P1-M4 Interface) This compound->Pocket Binds to TREK1 TREK-1 Channel (Closed State) Conformational_Change Conformational Change ('Molecular Wedge' Effect) TREK1->Conformational_Change This compound Binding Induces TREK1_Open TREK-1 Channel (Open 'Leak' Mode) Stabilization Stabilization of C-type Gate TREK1_Open->Stabilization Characterized by Conformational_Change->TREK1_Open Results in K_Efflux Increased K+ Efflux Stabilization->K_Efflux Leads to Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Mechanism of this compound action on the TREK-1 channel.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.

Protein Expression and Purification of Mus musculus TREK-1
  • Construct Design: A crystallization construct of Mus musculus K2P2.1 (TREK-1) was generated, often with modifications such as the removal of flexible termini to improve crystallization.

  • Expression System: The construct was expressed in a suitable system, such as Komagataella pastoris (Pichia pastoris), which is effective for producing membrane proteins.[5]

  • Cell Lysis and Membrane Preparation: Cells were harvested and lysed, followed by ultracentrifugation to isolate the cell membranes containing the expressed TREK-1 channel.

  • Solubilization: The TREK-1 channel was solubilized from the membranes using a suitable detergent (e.g., n-dodecyl-β-D-maltopyranoside, DDM).

  • Affinity Chromatography: The solubilized protein was purified using affinity chromatography, typically involving a tag (e.g., His-tag) engineered into the protein construct, followed by size-exclusion chromatography to ensure homogeneity.

X-ray Crystallography
  • Crystallization: The purified TREK-1 protein was co-crystallized with this compound. This was achieved by mixing the protein with a molar excess of the compound and setting up crystallization trials using vapor diffusion methods with various precipitant solutions.

  • Data Collection: X-ray diffraction data were collected from the resulting crystals at a synchrotron source.

  • Structure Determination and Refinement: The structure was solved using molecular replacement with a previously determined K2P channel structure as a search model. The model was then refined to fit the experimental diffraction data, and the this compound ligand was built into the resulting electron density map.[5]

Electrophysiology (Inside-out Patch Clamp)
  • Cell Culture: Human Embryonic Kidney (HEK293) cells were transiently transfected with the plasmid DNA encoding the TREK-1 channel.

  • Patch Pipettes: Borosilicate glass pipettes were pulled and polished to have a resistance of 2-5 MΩ when filled with the pipette solution.

  • Recording: Whole-cell currents were recorded, and then the patch was excised to form an inside-out configuration. The intracellular face of the membrane was then perfused with solutions containing various concentrations of this compound.

  • Data Analysis: The current responses at different voltages and compound concentrations were measured and analyzed to determine the EC50 value for channel activation.[3]

Experimental_Workflow Experimental Workflow for Characterizing this compound cluster_protein Protein Production & Crystallography cluster_functional Functional Characterization cluster_analysis Data Integration & Mechanistic Insight p1 TREK-1 Gene Construct Design p2 Expression in Pichia pastoris p1->p2 p3 Purification (Affinity & Size-Exclusion Chromatography) p2->p3 p4 Co-crystallization with this compound p3->p4 p5 X-ray Diffraction Data Collection p4->p5 p6 Structure Solution (PDB: 6CQ9) p5->p6 a1 Analysis of Protein-Ligand Interactions p6->a1 f1 Transfection of HEK293 cells with TREK-1 f2 Electrophysiology (Inside-out Patch Clamp) f1->f2 f3 Application of varying this compound concentrations f2->f3 f4 Current Measurement and Analysis f3->f4 f5 Determination of EC50 f4->f5 a3 Formulation of 'Molecular Wedge' Hypothesis f5->a3 a2 Identification of Cryptic Binding Pocket a1->a2 a2->a3

Workflow for the characterization of this compound.

Conclusion and Future Directions

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (this compound) represents a significant advancement in the pharmacology of K2P channels. Its unique mechanism of activating the TREK-1 channel by binding to a cryptic, allosteric site provides a new framework for designing selective ion channel modulators. The structural and functional data presented in this guide offer a solid foundation for further research and development.

Future work should focus on:

  • Improving Selectivity: While this compound shows selectivity for TREK-1/2 over TRAAK, its activity profile across the entire K2P family and other ion channels should be more broadly characterized.

  • In Vivo Efficacy: Preclinical studies in animal models of pain, depression, and ischemia are necessary to validate the therapeutic potential of this mechanism.

  • Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the this compound scaffold could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

This in-depth understanding of the mechanism of action of this compound will be invaluable for researchers and drug developers aiming to create novel therapeutics targeting the TREK-1 potassium channel.

References

Homologs of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide: An In-depth Technical Guide on TREK-1/TREK-2 Potassium Channel Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, identified as ML402, is a potent and selective activator of the TWIK-related potassium (TREK)-1 (K2P2.1) and TREK-2 (K2P10.1) channels. These channels are members of the two-pore domain potassium (K2P) channel family, which play a crucial role in regulating neuronal excitability and are considered promising therapeutic targets for a variety of neurological disorders, including pain, depression, and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound and its homologs, focusing on their quantitative biological data, experimental protocols for their evaluation, and the underlying signaling pathways.

Core Compound and its Homologs

The core compound, N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (this compound), and its functional homolog, N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide (ML335), have been identified as direct activators of TREK-1 and TREK-2 channels. These compounds bind to a cryptic pocket behind the selectivity filter of the channel, acting as molecular wedges to stabilize the open "leak" mode of the C-type gate.[1][2]

Quantitative Biological Data

The following table summarizes the reported biological activity of this compound and its homolog ML335 on TREK channels. The data is primarily derived from electrophysiological measurements in Xenopus oocytes and HEK293 cells.[1][3]

CompoundTargetAssay SystemParameterValue (µM)Reference
This compound TREK-1 (K2P2.1)Xenopus oocytes (TEVC)EC5013.7 ± 7.0[1]
TREK-1 (K2P2.1)HEK293 cells (Patch Clamp)EC505.9 ± 1.6[1][4]
TREK-2 (K2P10.1)Xenopus oocytes (TEVC)EC505.9 ± 1.6[1][3]
TRAAK (K2P4.1)Xenopus oocytes (TEVC)ActivityInactive[3]
ML335 TREK-1 (K2P2.1)Xenopus oocytes (TEVC)EC5014.3 ± 2.7[1][3]
TREK-1 (K2P2.1)HEK293 cells (Patch Clamp)EC505.2 ± 0.8[1][4]
TREK-2 (K2P10.1)Xenopus oocytes (TEVC)EC505.2 ± 0.5[1][3]
TRAAK (K2P4.1)Xenopus oocytes (TEVC)ActivityInactive[3]

TEVC: Two-Electrode Voltage Clamp

Experimental Protocols

Synthesis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (this compound)

While the direct synthesis of this compound is not detailed in the provided search results, a general synthetic route for thiophene-2-carboxamides can be inferred. The synthesis would likely involve the coupling of 2-thiophenecarbonyl chloride with 2-(4-chloro-2-methylphenoxy)ethanamine.

General Workflow for Synthesis:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Coupling 2-Thiophenecarboxylic_acid 2-Thiophenecarboxylic acid 2-Thiophenecarbonyl_chloride 2-Thiophenecarbonyl chloride 2-Thiophenecarboxylic_acid->2-Thiophenecarbonyl_chloride Activation 2-(4-chloro-2-methylphenoxy)ethanol 2-(4-chloro-2-methylphenoxy)ethanol Activated_alcohol Activated alcohol intermediate 2-(4-chloro-2-methylphenoxy)ethanol->Activated_alcohol Activation Thionyl_chloride Thionyl chloride (SOCl2) Thionyl_chloride->2-Thiophenecarbonyl_chloride This compound N-(2-(4-chloro-2-methylphenoxy)ethyl) thiophene-2-carboxamide (this compound) 2-Thiophenecarbonyl_chloride->this compound Amide coupling Mesylation_or_Tosylation Mesylation or Tosylation Mesylation_or_Tosylation->Activated_alcohol Amine_intermediate 2-(4-chloro-2-methylphenoxy)ethanamine Activated_alcohol->Amine_intermediate Nucleophilic substitution with azide followed by reduction Azide_synthesis Azide synthesis (e.g., with NaN3) Azide_synthesis->Amine_intermediate Amine_intermediate->this compound Reduction Reduction (e.g., H2, Pd/C) Reduction->Amine_intermediate Base Base (e.g., Triethylamine) Base->this compound

General synthetic workflow for this compound.
Electrophysiological Recording in Xenopus Oocytes

This protocol is adapted from the methods described by Lolicato et al. (2017).[1]

Workflow:

G Oocyte_Harvesting Harvest Xenopus laevis oocytes cRNA_Injection Inject cRNA of TREK-1 or TREK-2 Oocyte_Harvesting->cRNA_Injection Incubation Incubate for 2-4 days at 18°C cRNA_Injection->Incubation TEVC_Setup Place oocyte in recording chamber Incubation->TEVC_Setup Perfusion_System Perfuse with recording solution TEVC_Setup->Perfusion_System Drug_Application Apply this compound/homologs at varying concentrations Perfusion_System->Drug_Application Data_Acquisition Record whole-cell currents using Two-Electrode Voltage Clamp Drug_Application->Data_Acquisition Data_Analysis Analyze dose-response curves to determine EC50 Data_Acquisition->Data_Analysis G Cell_Culture Culture HEK293 cells Transfection Transfect cells with TREK-1 or TREK-2 plasmid DNA Cell_Culture->Transfection Patch_Clamp_Setup Prepare for whole-cell patch-clamp recording Transfection->Patch_Clamp_Setup Recording Establish whole-cell configuration Patch_Clamp_Setup->Recording Drug_Application Apply this compound/homologs via perfusion system Recording->Drug_Application Data_Acquisition Record membrane currents Drug_Application->Data_Acquisition Data_Analysis Analyze current-voltage relationships and dose-response Data_Acquisition->Data_Analysis G cluster_0 cluster_1 Cell Membrane cluster_2 ML402_ext This compound / Homolog Binding_site Cryptic Binding Pocket (P1/M4 Interface) ML402_ext->Binding_site Direct Binding TREK_channel TREK-1 / TREK-2 Channel C_type_gate C-type Gate K_ion_out K+ TREK_channel->K_ion_out Increased Efflux (activated state) Binding_site->C_type_gate Stabilizes Open State K_ion_in K+ K_ion_in->TREK_channel Influx (resting state) Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

References

Technical Guide: N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (PubChem CID: 592973)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, also known by its research code ML402, is a potent and selective small molecule activator of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1) and TREK-2 (K2P10.1).[1][2] These channels are critical regulators of neuronal excitability and are implicated in various physiological processes, including pain perception, anesthesia, and neuroprotection. This compound serves as a valuable pharmacological tool for studying the function of TREK-1 and TREK-2 channels and represents a potential starting point for the development of novel therapeutics targeting these channels. This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide are summarized below. This data is crucial for its handling, formulation, and use in experimental settings.

PropertyValueSource
PubChem CID 592973PubChem[3]
Molecular Formula C14H14ClNO2SPubChem[3]
Molecular Weight 295.8 g/mol PubChem[3]
IUPAC Name N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamidePubChem[3]
SMILES CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC=CS2PubChem[3]
InChI InChI=1S/C14H14ClNO2S/c1-10-9-11(15)4-5-12(10)18-7-6-16-14(17)13-3-2-8-19-13/h2-5,8-9H,6-7H2,1H3,(H,16,17)PubChem[3]
CAS Number 298684-43-3PubChem[3]
Appearance Solid (White to off-white)MedchemExpress[1]
Solubility Soluble in DMSO (≥ 100 mg/mL)MedchemExpress[1]

Biological Activity and Mechanism of Action

This compound is a selective activator of TREK-1 and TREK-2 channels, showing no activity at the related TRAAK (K2P4.1) channel.[1] Its activation of these channels leads to an outward flow of potassium ions, hyperpolarizing the cell membrane and thereby reducing cellular excitability.

Quantitative Bioactivity Data

The following table summarizes the reported potency of this compound on its primary targets.

TargetAssay TypeOrganism/Cell LinePotency (EC50)Reference
TREK-1 (K2P2.1) Two-electrode voltage-clampXenopus laevis oocytes13.7 ± 7.0 µMMedchemExpress[1]
TREK-2 (K2P10.1) Two-electrode voltage-clampXenopus laevis oocytes5.9 ± 1.6 µMMedchemExpress[1]
TREK-1 (K2P2.1) Whole-cell patch-clampHEK293 cells5.9 ± 1.6 µM[2]
Mechanism of Action

Structural and functional studies have revealed that this compound binds to a cryptic, druggable pocket located behind the selectivity filter of the TREK-1 channel.[2][4] This binding site is formed at the interface between the P1 pore helix and the M4 transmembrane helix. By occupying this pocket, this compound acts as a "molecular wedge," stabilizing the C-type gate of the channel in its open, "leak mode" conformation.[2][4] This mechanism of action is distinct from many other ion channel modulators and provides a novel avenue for therapeutic intervention. A cation-π interaction within this binding pocket is thought to be a key determinant of the compound's selectivity for TREK channels over TRAAK.[2]

This compound This compound BindingPocket Cryptic Binding Pocket (behind selectivity filter) This compound->BindingPocket Binds to CTypeGate C-Type Gate This compound->CTypeGate Stabilizes TREK1 TREK-1 Channel OpenState Stabilized Open State ('Leak Mode') CTypeGate->OpenState Leads to K_efflux K+ Efflux OpenState->K_efflux Allows Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Causes ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Coupling Amide Coupling Thiophene-2-carboxylic acid->Coupling 2-(4-chloro-2-methylphenoxy)ethan-1-amine 2-(4-chloro-2-methylphenoxy)ethan-1-amine 2-(4-chloro-2-methylphenoxy)ethan-1-amine->Coupling This compound N-(2-(4-chloro-2-methylphenoxy)ethyl) thiophene-2-carboxamide Coupling->this compound cluster_tevc Two-Electrode Voltage-Clamp cluster_patch Whole-Cell Patch-Clamp Oocyte Xenopus Oocyte (expressing TREK-1/2) Impale Impale with two microelectrodes Oocyte->Impale Record_TEVC Record current during voltage steps Impale->Record_TEVC This compound Apply this compound (various concentrations) Record_TEVC->this compound HEK293 HEK293 Cell (expressing TREK-1) Patch Form giga-seal and rupture membrane HEK293->Patch Record_Patch Record current during voltage ramps/steps Patch->Record_Patch Record_Patch->this compound DoseResponse Dose-Response Analysis (Determine EC50) This compound->DoseResponse

References

The Evolving Landscape of Thophene Carboxamides: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds have garnered significant interest for their potential to modulate key cellular pathways implicated in a range of diseases, from cancer and inflammation to microbial infections. This technical guide provides a comprehensive literature review of recent advancements in the field, focusing on the synthesis, biological evaluation, and structure-activity relationships of novel thiophene carboxamide derivatives. We present a detailed overview of their mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways and experimental workflows to empower researchers in their drug discovery and development endeavors.

Kinase Inhibition: A Primary Target for Thiophene Carboxamides

Thiophene carboxamide derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer. Their ability to target the ATP-binding site or allosteric sites of kinases makes them attractive candidates for therapeutic intervention.

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are key players in stress-induced signaling pathways, regulating apoptosis, inflammation, and cellular proliferation. Thiophene carboxamides have been identified as effective JNK inhibitors.

JNK_Signaling_Pathway stress Cellular Stress (UV, Cytokines) mapkkk MAPKKK (ASK1, MEKK1) stress->mapkkk mkk47 MKK4/7 mapkkk->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation proliferation Proliferation cjun->proliferation inhibitor Thiophene Carboxamide Inhibitor inhibitor->jnk

Figure 1: JNK Signaling Pathway Inhibition.

Checkpoint Kinase 1 (Chk1) Signaling

Chk1 is a crucial mediator of the DNA damage response (DDR), playing a central role in cell cycle arrest to allow for DNA repair.[1] Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents.

Chk1_Signaling_Pathway dna_damage DNA Damage atr ATR dna_damage->atr chk1 Chk1 atr->chk1 cdc25 Cdc25 chk1->cdc25 apoptosis Apoptosis chk1->apoptosis cdk CDK cdc25->cdk cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest inhibitor Thiophene Carboxamide Inhibitor inhibitor->chk1

Figure 2: Chk1 Signaling Pathway Inhibition.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[2] Overexpression or mutation of EGFR is common in many cancers.

EGFR_Signaling_Pathway egf EGF egfr EGFR egf->egfr ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation survival Survival erk->survival inhibitor Thiophene Carboxamide Inhibitor inhibitor->egfr

Figure 3: EGFR Signaling Pathway Inhibition.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is involved in immunity and cell growth.[3] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.

JAK_STAT_Signaling_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat stat_dimer STAT Dimer stat->stat_dimer nucleus Nucleus stat_dimer->nucleus gene_transcription Gene Transcription nucleus->gene_transcription inhibitor Thiophene Carboxamide Inhibitor inhibitor->jak

Figure 4: JAK-STAT Signaling Pathway Inhibition.

Quantitative Analysis of Biological Activity

The potency of thiophene carboxamide derivatives is typically quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) reported in the literature.

Table 1: Kinase Inhibitory Activity of Thiophene Carboxamide Derivatives

Compound IDTarget KinaseIC50 (µM)Assay MethodReference
1 JNK126.0Lantha Assay[4]
5g JNK15.4Not Specified[4]
7 JNK13.6Not Specified[4]
8 JNK15.9Not Specified[4]
16e EGFR0.094Not Specified

Table 2: Anticancer Activity of Thiophene Carboxamide Derivatives

Compound IDCell LineIC50 (µM)Reference
2b Hep3B5.46[5][6]
2e Hep3B12.58[5][6]
MB-D2 A375Not Specified[7]

Table 3: Antimicrobial Activity of Thiophene Carboxamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
4a ESBL-producing E. coliNot Specified[1]
4c ESBL-producing E. coliNot Specified[1]
ST016021 VariousNot Specified[5]
ST005324 VariousNot Specified[5]
4 Col-R A. baumannii16 (MIC50)[8]
4 Col-R E. coli8 (MIC50)[8]
5 Col-R A. baumannii16 (MIC50)[8]
5 Col-R E. coli32 (MIC50)[8]
8 Col-R A. baumannii32 (MIC50)[8]
8 Col-R E. coli32 (MIC50)[8]
7b P. aeruginosa86.9% inhibition
7b S. aureus83.3% inhibition
7b B. subtilis82.6% inhibition

Table 4: Anti-inflammatory Activity of Thiophene Carboxamide Derivatives

Compound IDTargetIC50 (µM)Reference
2 COX/LOX6.0[6]
3 COX/LOX6.6[6]
2b COX-2Not Specified[2]
7a-d COX-2Not Specified[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of thiophene carboxamide compounds.

Synthesis of 2-Aminothiophene-3-carboxamides (Gewald Reaction)

The Gewald reaction is a versatile and widely used method for the synthesis of the 2-aminothiophene core structure.

General Procedure:

  • To a solution of an α-methylene ketone or aldehyde and an α-cyano ester (e.g., ethyl cyanoacetate) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a base (e.g., morpholine, triethylamine).

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture under reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and a suitable organic solvent (e.g., cold ethanol) to remove impurities.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure 2-aminothiophene derivative.

Kinase Inhibition Assays

DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay):

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay used to screen for inhibitors of protein-protein interactions, such as the interaction between a kinase and its substrate-binding partner.

  • Coat a streptavidin-coated 96-well plate with a biotinylated peptide representing the kinase's substrate-binding motif.

  • Wash the plate to remove unbound peptide.

  • Add a solution containing a europium (Eu)-labeled anti-GST antibody, the GST-tagged kinase of interest, and the test compound (thiophene carboxamide derivative) dissolved in DMSO.

  • Incubate the plate to allow for binding.

  • Wash the plate to remove unbound reagents.

  • Add an enhancement solution to dissociate the Eu ions and form a new, highly fluorescent chelate.

  • Measure the time-resolved fluorescence. A decrease in signal indicates that the test compound has inhibited the interaction between the kinase and the peptide.

Cellular Assays

Cytotoxicity Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiophene carboxamide compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Caspase-3/7 Activity Assay:

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Seed cells in a white-walled 96-well plate and treat them with the test compounds as in the cytotoxicity assay.

  • Add a luminogenic caspase-3/7 substrate (e.g., a peptide containing the DEVD sequence linked to a pro-luciferin).

  • Incubate the plate at room temperature to allow for caspase cleavage of the substrate, which releases aminoluciferin.

  • The released aminoluciferin is then used by luciferase to generate a luminescent signal.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay):

The JC-1 assay is used to measure the mitochondrial membrane potential, which is an indicator of mitochondrial health and an early marker of apoptosis.

  • Treat cells with the thiophene carboxamide compounds.

  • Incubate the cells with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

  • Wash the cells to remove excess dye.

  • Measure the red and green fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and induction of apoptosis.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay):

The DCFDA assay is used to measure the intracellular production of reactive oxygen species.

  • Load cells with DCFDA (2',7'-dichlorodihydrofluorescein diacetate), which is a cell-permeable, non-fluorescent probe.

  • Treat the cells with the test compounds.

  • Intracellular esterases cleave the acetate groups of DCFDA, trapping it inside the cells.

  • ROS in the cells oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in ROS production.

Experimental Workflow for Drug Discovery and Evaluation

The discovery and evaluation of novel thiophene carboxamide compounds as potential therapeutic agents typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Drug_Discovery_Workflow synthesis Synthesis of Thiophene Carboxamide Library primary_screening Primary Screening (e.g., Kinase Inhibition Assay) synthesis->primary_screening hit_identification Hit Identification primary_screening->hit_identification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) hit_identification->cytotoxicity Active Hits lead_selection Lead Selection cytotoxicity->lead_selection mechanism_studies Mechanism of Action Studies lead_selection->mechanism_studies Potent & Selective Leads apoptosis_assay Apoptosis Assays (Caspase-3/7, JC-1) mechanism_studies->apoptosis_assay ros_assay ROS Production (DCFDA Assay) mechanism_studies->ros_assay in_vivo In Vivo Efficacy Studies mechanism_studies->in_vivo

Figure 5: General Experimental Workflow.

Conclusion

Thiophene carboxamide derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their demonstrated activity as inhibitors of key kinases, along with their anticancer, antimicrobial, and anti-inflammatory properties, underscores their potential in drug discovery. The structure-activity relationship studies highlighted in the literature provide a rational basis for the design of more potent and selective agents. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to advance the development of novel thiophene carboxamide-based therapeutics. Further exploration of this chemical space is warranted to fully exploit its therapeutic potential.

References

Crystallography of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic data available for the compound N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, a molecule of interest in pharmacological research. The data presented herein is derived from its co-crystallization with a target protein, as no standalone crystal structure of the compound has been publicly documented.

Crystallographic Data Summary

The crystallographic data for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, also known as ML402, has been determined in a complex with its target protein. The following tables summarize the key parameters from the X-ray diffraction analysis of this protein-ligand complex.

Table 1: Crystal Data and Structure Refinement Statistics
ParameterValue
PDB ID6CQ9
Resolution (Å)3.10
R-value free0.286
R-value work0.245
Space groupC 1 2 1
Unit Cell Dimensions
a (Å)161.83
b (Å)59.81
c (Å)100.95
α (°)90.00
β (°)102.16
γ (°)90.00

Experimental Protocols

The following methodologies describe the process from protein expression to the final crystallographic structure determination of the protein-ligand complex.

Protein Expression and Purification

The target protein was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. Cells were harvested 48-72 hours post-infection and lysed. The protein was then purified from the cell lysate using affinity chromatography, followed by size-exclusion chromatography to ensure high purity and homogeneity.

Crystallization

Crystals of the protein-ligand complex were grown using the hanging drop vapor diffusion method. The purified protein was concentrated and incubated with a molar excess of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. This mixture was then combined with a reservoir solution containing a precipitant, buffer, and additives, and equilibrated against the reservoir solution at a constant temperature.

X-ray Data Collection and Structure Determination

Crystals were cryo-protected before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The collected data were processed, and the structure was solved by molecular replacement using a previously determined structure of the protein as a search model. The ligand, N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, was then manually fitted into the electron density map, and the entire complex was refined to produce the final crystallographic model.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of the protein-ligand complex.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination protein_expression Protein Expression in Sf9 Cells cell_lysis Cell Lysis protein_expression->cell_lysis affinity_chrom Affinity Chromatography cell_lysis->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec ligand_incubation Incubation with Ligand sec->ligand_incubation vapor_diffusion Hanging Drop Vapor Diffusion ligand_incubation->vapor_diffusion xray_diffraction X-ray Diffraction Data Collection vapor_diffusion->xray_diffraction molecular_replacement Molecular Replacement xray_diffraction->molecular_replacement ligand_fitting Ligand Fitting and Refinement molecular_replacement->ligand_fitting final_model Final Structural Model ligand_fitting->final_model

Experimental workflow for structure determination.

Logical Relationship of Methodologies

The successful determination of the crystal structure is contingent on a logical sequence of experimental procedures. The following diagram outlines this dependency.

logical_relationship high_purity_protein High-Purity Protein stable_complex Stable Protein-Ligand Complex high_purity_protein->stable_complex diffraction_quality_crystals Diffraction-Quality Crystals stable_complex->diffraction_quality_crystals high_resolution_data High-Resolution Diffraction Data diffraction_quality_crystals->high_resolution_data accurate_model Accurate Structural Model high_resolution_data->accurate_model

Dependency diagram of key experimental outcomes.

In Silico Modeling of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, a thiophene carboxamide derivative with potential therapeutic applications. While the precise biological targets of this specific molecule are yet to be fully elucidated, evidence from structurally similar compounds suggests potential interactions with key proteins such as Protein Tyrosine Phosphatase 1B (PTP1B) and tubulin, indicating possible roles in anticancer and antimicrobial pathways.[1][2] This document outlines detailed protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to explore the therapeutic potential of this compound. The methodologies are presented to enable researchers to replicate and expand upon these computational analyses.

Introduction

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide is a small molecule belonging to the thiophene carboxamide class of compounds. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] In silico modeling offers a powerful and cost-effective approach to investigate the potential mechanisms of action, binding affinities, and pharmacokinetic properties of novel compounds before extensive experimental validation. This guide focuses on a structured in silico workflow to predict the therapeutic potential of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, with a primary focus on its potential interaction with Protein Tyrosine Phosphatase 1B (PTP1B), a validated target for metabolic disorders and a potential target for cancer therapy.[5][6]

Physicochemical Properties and Drug-Likeness Prediction

A preliminary assessment of the physicochemical properties and drug-likeness of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide is crucial for its evaluation as a potential drug candidate. These properties can be reliably predicted using various computational tools.

Methodology: ADMET Prediction using Web-Based Servers

Detailed protocols for predicting ADMET properties using the user-friendly web servers SwissADME and pkCSM are provided below. These platforms offer a comprehensive suite of predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7][8][9][10]

Protocol 1: ADMET Prediction using SwissADME and pkCSM

  • Input Preparation:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. This can be retrieved from chemical databases such as PubChem (CID: 592973). The SMILES string is: CC1=CC(=C(C=C1)Cl)OCCN C(=O)C2=CC=CS2.

  • SwissADME Analysis:

    • Navigate to the SwissADME website (--INVALID-LINK--).

    • Paste the SMILES string into the input box.

    • Click "Run" to initiate the analysis.

    • The results will provide information on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (including Lipinski's rule of five), and medicinal chemistry parameters.

  • pkCSM Analysis:

    • Navigate to the pkCSM website (--INVALID-LINK--).

    • Paste the SMILES string into the "Predict" tab.

    • Click "Submit" to perform the predictions.

    • The output will include predictions for ADMET properties, including absorption (intestinal absorption, Caco-2 permeability), distribution (VDss, BBB permeability), metabolism (CYP substrate/inhibitor), excretion (total clearance), and toxicity (AMES toxicity, hERG inhibition, hepatotoxicity).

Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted properties for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide based on typical outputs from these servers.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular FormulaC14H14ClNO2S-
Molecular Weight295.79 g/mol Compliant with Lipinski's rule (<500 Da)
LogP (Lipophilicity)~3.5 - 4.5Moderate lipophilicity, suggesting good membrane permeability.
Water SolubilityModerately soluble to poorly solubleMay require formulation strategies to improve bioavailability.
Pharmacokinetics (ADMET)
Intestinal AbsorptionHighLikely well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests good intestinal epithelial permeability.
Blood-Brain Barrier (BBB)BBB permeantMay cross the blood-brain barrier, which could be a desirable or undesirable
characteristic depending on the therapeutic target.
CYP2D6 SubstrateYes/No (predictions may vary)Potential for drug-drug interactions if it is a substrate of major CYP enzymes.
hERG I InhibitionNon-inhibitorLow risk of cardiotoxicity.
AMES ToxicityNon-mutagenicLow risk of mutagenicity.
HepatotoxicityLow probabilityLow risk of liver toxicity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in understanding the binding mode and affinity of a compound to a specific protein target. Based on the activity of similar thiophene carboxamide derivatives, Protein Tyrosine Phosphatase 1B (PTP1B) is a plausible target.

Methodology: Molecular Docking using AutoDock Vina

The following protocol details the steps for performing molecular docking of the target molecule with PTP1B using AutoDock Vina, a widely used and robust docking software.[11][12][13]

Protocol 2: Molecular Docking with AutoDock Vina

  • Software and Data Preparation:

    • Software: AutoDock Tools (ADT) for file preparation and AutoDock Vina for docking calculations.

    • Receptor Preparation:

      • Download the crystal structure of PTP1B from the Protein Data Bank (PDB ID: 2HNP).

      • Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens to the protein.

      • Save the prepared receptor in PDBQT format.

    • Ligand Preparation:

      • Generate a 3D structure of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in MOL or SDF format.

      • Open the ligand file in ADT, assign Gasteiger charges, and set the rotatable bonds.

      • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In ADT, define the search space (grid box) for docking. The grid box should encompass the active site of PTP1B. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file or from literature reports.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

  • Analysis of Results:

    • The output file (docking_results.pdbqt) will contain multiple binding poses of the ligand ranked by their binding affinities (in kcal/mol).

    • Visualize the docking poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Discovery Studio.

Predicted Binding Affinity and Interactions

The following table presents hypothetical docking results to illustrate the expected data output.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
PTP1B2HNP-8.5 to -10.0TYR46, ASP48, PHE182, GLN262, ARG221

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological environment than static docking poses. MD simulations can be used to assess the stability of the docked complex and to refine the binding mode.

Methodology: MD Simulation using GROMACS

GROMACS is a versatile and high-performance package for performing MD simulations. The following protocol outlines the general workflow for a protein-ligand MD simulation.[14][15][16][17][18]

Protocol 3: Molecular Dynamics Simulation with GROMACS

  • System Preparation:

    • Topology Generation: Generate the topology for the protein using the pdb2gmx tool in GROMACS, selecting an appropriate force field (e.g., CHARMM36, AMBER). Generate the ligand topology and parameters using a tool like CGenFF or the SwissParam server.

    • Complex Formation: Combine the protein and the best-ranked docked ligand pose into a single coordinate file.

    • Solvation: Place the complex in a periodic box of an appropriate shape and solvate it with a chosen water model (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and to relax the system to a low-energy conformation.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system.

      • NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex (Root Mean Square Deviation - RMSD), the flexibility of the protein and ligand (Root Mean Square Fluctuation - RMSF), and the interactions between the protein and ligand over time.

Predicted Stability and Dynamics

The following table summarizes the expected outputs from an MD simulation analysis.

Analysis MetricPredicted Outcome (Hypothetical)Interpretation
RMSD of Protein-Ligand ComplexStable trajectory with low RMSD (< 0.3 nm)The ligand remains stably bound in the active site.
RMSF of LigandLow fluctuations for the core scaffoldThe core of the ligand is well-stabilized in the binding pocket.
Hydrogen Bond AnalysisPersistent hydrogen bonds with key residuesSpecific interactions are maintained throughout the simulation.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the potential protein target is involved provides context for the predicted biological activity of the compound.

PTP1B Signaling Pathway

PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[6] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a therapeutic strategy to enhance insulin sensitivity.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR binds pIR Phosphorylated Insulin Receptor IR->pIR autophosphorylation IRS IRS pIR->IRS phosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K/Akt Pathway pIRS->PI3K activates GLUT4 GLUT4 Translocation PI3K->GLUT4 leads to PTP1B PTP1B PTP1B->pIR dephosphorylates Inhibitor N-(2-(4-chloro-2-methylphenoxy) ethyl)thiophene-2-carboxamide Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

In Silico Modeling Workflow

The following diagram illustrates the logical flow of the in silico modeling process described in this guide.

In_Silico_Workflow Start Start: N-(2-(4-chloro-2-methylphenoxy) ethyl)thiophene-2-carboxamide ADMET ADMET Prediction (SwissADME, pkCSM) Start->ADMET Target Target Identification (Literature-based: PTP1B) Start->Target Docking Molecular Docking (AutoDock Vina) ADMET->Docking Target->Docking MD Molecular Dynamics (GROMACS) Docking->MD Analysis Analysis of Results: Binding Affinity, Stability, Interactions MD->Analysis End End: Predicted Biological Profile Analysis->End

Caption: A typical workflow for in silico drug discovery.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the characterization of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. By leveraging computational tools for ADMET prediction, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the therapeutic potential of this compound. The detailed protocols provided herein serve as a foundation for further computational and experimental investigations into the biological activities of this and other novel thiophene carboxamide derivatives. The predictive nature of these in silico methods allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols for the Quantification of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide is a molecule of interest in drug discovery and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Due to the absence of specific, validated analytical methods in the public domain for this novel compound, this document provides a proposed, robust, and sensitive method for its quantification. The recommended approach is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its selectivity and sensitivity in bioanalytical assays.

The protocols and data presented herein are based on established methodologies for structurally similar compounds, particularly those containing a chloro-methylphenoxy moiety, and serve as a comprehensive starting point for method development and validation.

Proposed Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) is an ideal separation technique for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide due to its polarity and molecular weight. Coupling HPLC with tandem mass spectrometry (MS/MS) allows for highly selective detection and quantification, even in complex biological matrices, by monitoring specific precursor-to-product ion transitions.

Logical Relationship of the Analytical Method Components

cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_msms MS/MS Detection cluster_data Data Analysis Sample_Matrix Sample Matrix (e.g., Plasma, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Matrix->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution HPLC_System HPLC System Evaporation_Reconstitution->HPLC_System Injection Analytical_Column Analytical Column (e.g., C18) HPLC_System->Analytical_Column Mobile_Phase Mobile Phase Gradient Analytical_Column->Mobile_Phase Mass_Spectrometer Tandem Mass Spectrometer Mobile_Phase->Mass_Spectrometer Elution Ion_Source Ion Source (e.g., ESI) Mass_Spectrometer->Ion_Source MRM Multiple Reaction Monitoring (MRM) Ion_Source->MRM Data_Acquisition Data Acquisition Software MRM->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Key components of the proposed HPLC-MS/MS analytical method.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed HPLC-MS/MS method for the quantification of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. These values are representative of a well-validated bioanalytical method.

Parameter Target Value
Linearity (r²) > 0.99
Calibration Curve Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal and compensated by internal standard

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Microcentrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an HPLC vial for analysis.

Experimental Workflow: Sample Preparation

Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Solution Evaporate->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject

Caption: Workflow for sample preparation by protein precipitation.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: To be optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical): To be determined by direct infusion of a standard solution of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide into the mass spectrometer to identify the precursor ion and optimize fragmentation to select a stable and intense product ion.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamideTo be determinedTo be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Conclusion

The proposed HPLC-MS/MS method provides a detailed framework for the sensitive and selective quantification of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. The provided protocols for sample preparation and instrument conditions are a robust starting point for method development. Full validation of the method should be performed in accordance with regulatory guidelines to ensure its accuracy, precision, and reliability for its intended application in research and drug development.

Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for anticancer applications of the specific compound N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (also known as ML402) did not yield any published studies detailing its efficacy or mechanism of action in cancer models. This compound is primarily documented as a selective activator of TREK-1 and TREK-2 potassium channels.

Therefore, the following application notes and protocols are based on the broader class of thiophene-2-carboxamide derivatives , for which a growing body of evidence supports their potential as anticancer agents. The data and methodologies presented here are representative of this class of compounds and should be adapted and validated for any specific derivative, including N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Background: Thiophene-2-Carboxamide Derivatives as Potential Anticancer Agents

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In the context of oncology, various derivatives have been synthesized and evaluated for their cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][2][3]

The proposed mechanisms of action for the anticancer effects of thiophene-2-carboxamide derivatives are varied and appear to be dependent on the specific substitutions on the thiophene and carboxamide moieties. Some derivatives have been shown to induce apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential.[1] Others are suggested to act as inhibitors of key signaling proteins involved in cancer progression, such as protein tyrosine phosphatase 1B (PTP1B), vascular endothelial growth factor receptor 2 (VEGFR-2), and tubulin polymerization.[1][4][5][6] Furthermore, some thiophene-containing compounds have been observed to cause cell cycle arrest, typically at the G2/M phase.[5][7]

Given the therapeutic potential of this class of compounds, the following sections provide a summary of representative data and detailed protocols for the initial in vitro evaluation of novel thiophene-2-carboxamide derivatives in anticancer assays.

Data Presentation: Cytotoxicity of Representative Thiophene-2-Carboxamide Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative thiophene-2-carboxamide derivatives from published studies. This data illustrates the range of potencies and cancer cell line sensitivities observed for this class of compounds.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 5b MCF-7Breast Adenocarcinoma0.09[3]
Compound 5c MCF-7Breast Adenocarcinoma2.22[3]
Compound 5c HepG2Hepatocellular Carcinoma0.72[3]
Compound 7f HT-29Colorectal Adenocarcinoma2.18[3]
Compound 7f MCF-7Breast Adenocarcinoma4.25[3]
Compound 2b Hep3BHepatocellular Carcinoma5.46[8]
Compound 2e Hep3BHepatocellular Carcinoma12.58[8]
Compound 5 HepG-2Hepatocellular Carcinoma~5 (estimated from graph)[5][6]
Compound 21 HepG-2Hepatocellular Carcinoma~7 (estimated from graph)[5][6]
MB-D2 A375Melanoma< 50 (Significant viability reduction at 75 µM)[1]
MB-D2 HT-29Colorectal Adenocarcinoma< 75 (Significant viability reduction at 75 µM)[1]
MB-D2 MCF-7Breast Adenocarcinoma> 50 (Significant viability reduction at 100 µM)[1]

Experimental Protocols

Cell Viability Assessment by MTT Assay

This protocol is for determining the cytotoxic effects of thiophene-2-carboxamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][9][10]

Materials:

  • Thiophene-2-carboxamide derivative of interest

  • Cancer cell lines (e.g., MCF-7, HepG2, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the thiophene-2-carboxamide derivative in complete medium.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490-570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Caspase-3/7 Activity Assay

This protocol outlines the measurement of caspase-3 and -7 activation, key executioner caspases in the apoptotic pathway.[1]

Materials:

  • Thiophene-2-carboxamide derivative

  • Cancer cell lines

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with the thiophene-2-carboxamide derivative at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of thiophene-2-carboxamide derivatives on cell cycle progression.[5]

Materials:

  • Thiophene-2-carboxamide derivative

  • Cancer cell lines

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Centrifuge the fixed cells and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Anticancer Evaluation cluster_mechanistic synthesis Synthesis of Thiophene-2- Carboxamide Derivative cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity Test Compound mechanistic Mechanistic Studies cytotoxicity->mechanistic Determine IC50 apoptosis Apoptosis Assay (Caspase-3/7) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle protein_exp Target Protein Analysis (Western Blot) mechanistic->protein_exp

Caption: General workflow for the in vitro evaluation of thiophene-2-carboxamide derivatives.

apoptosis_pathway compound Thiophene-2-Carboxamide Derivative target Intracellular Target (e.g., Kinase, Tubulin) compound->target mito Mitochondrial Dysfunction target->mito cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a thiophene-2-carboxamide derivative.

logical_relationship compound Thiophene-2-Carboxamide Derivative cytotoxicity Shows Cytotoxicity compound->cytotoxicity anticancer_potential Potential Anticancer Agent cytotoxicity->anticancer_potential apoptosis Induces Apoptosis apoptosis->anticancer_potential cell_cycle_arrest Causes Cell Cycle Arrest cell_cycle_arrest->anticancer_potential

References

"application of thiophene derivatives in fungicidal studies"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a significant class of molecules in the development of novel fungicides. The unique chemical properties of the thiophene ring, including its electron-rich nature and ability to engage in various chemical reactions, make it a versatile scaffold for designing potent antifungal agents.[1][2] Thiophene derivatives have demonstrated a broad spectrum of fungicidal activity against various plant pathogenic fungi and human fungal pathogens.[3][4]

The primary mechanism of action for several potent thiophene-based fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[5][6] By targeting SDH, these compounds disrupt fungal respiration, leading to a significant reduction in cellular energy production and ultimately, fungal cell death. This targeted approach offers a promising strategy for overcoming resistance to existing antifungal drugs.

Recent research has focused on the synthesis of novel thiophene derivatives, such as N-(thiophen-2-yl) nicotinamides, thiophene-based stilbenes, and thiophene/furan-1,3,4-oxadiazole carboxamides, which have shown enhanced fungicidal efficacy compared to commercial fungicides.[6][7] Structure-activity relationship (SAR) studies are crucial in optimizing the antifungal potency of these derivatives by modifying substituents on the thiophene ring. These studies help in identifying the key structural features required for enhanced biological activity.

This document provides an overview of the application of thiophene derivatives in fungicidal studies, including their synthesis, in vitro and in vivo antifungal activities, and mechanism of action. Detailed experimental protocols and data are presented to aid researchers in this field.

Data Presentation

Table 1: In Vitro Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Pseudoperonospora cubensis
CompoundEC50 (mg/L)Reference FungicideEC50 (mg/L)
4a4.69Diflumetorim21.44
4f1.96Flumorph7.55
Table 2: In Vivo Fungicidal Efficacy of Compound 4f (10% EC) against Cucumber Downy Mildew
TreatmentConcentration (mg/L)Control Efficacy (%)Reference FungicideConcentration (mg/L)Control Efficacy (%)
Compound 4f10070Flumorph20056
Compound 4f20079Mancozeb100076
Table 3: Antifungal Activity of Thiophene-Based Stilbene Derivatives against Botrytis cinerea
CompoundEC50 (µg/mL)ReferenceEC50 (µg/mL)
5h168.5Resveratrol263.1
5j155.4
Table 4: Antifungal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamide Derivatives against Sclerotinia sclerotiorum
CompoundEC50 (mg/L)Reference FungicideEC50 (mg/L)
4b0.1 - 1.1Boscalid0.645 ± 0.023
4g0.1 - 1.1
4h0.1 - 1.1
4i0.140 ± 0.034
5j0.1 - 1.1
Table 5: Succinate Dehydrogenase (SDH) Inhibitory Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamide Derivatives
CompoundIC50 (µM)Reference FungicideIC50 (µM)
4g1.01 ± 0.21Boscalid3.51 ± 2.02
4i4.53 ± 0.19

Experimental Protocols

Protocol 1: General Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

Objective: To synthesize a series of N-(thiophen-2-yl) nicotinamide derivatives.

Materials:

  • Substituted nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Substituted 2-aminothiophene

  • Pyridine

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

  • A mixture of the substituted nicotinic acid and an excess of thionyl chloride is refluxed for 2-3 hours.

  • The excess thionyl chloride is removed under reduced pressure to yield the nicotinoyl chloride.

  • The nicotinoyl chloride is dissolved in anhydrous dichloromethane.

  • To this solution, a solution of the substituted 2-aminothiophene and pyridine in anhydrous dichloromethane is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is washed successively with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure N-(thiophen-2-yl) nicotinamide derivative.

  • The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Objective: To evaluate the in vitro antifungal activity of thiophene derivatives against pathogenic fungi.

Materials:

  • Synthesized thiophene derivatives

  • Fungal strains (e.g., Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • The synthesized thiophene derivatives are dissolved in DMSO to prepare stock solutions of a known concentration.

  • The stock solutions are serially diluted to obtain a range of test concentrations.

  • The test solutions are added to molten PDA medium to achieve the desired final concentrations. PDA medium containing DMSO at the same concentration is used as a negative control. A commercial fungicide can be used as a positive control.

  • The PDA medium containing the test compound is poured into sterile petri dishes and allowed to solidify.

  • A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of each PDA plate.

  • The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the dish.

  • The diameter of the fungal colony is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is calculated by probit analysis.

Protocol 3: In Vivo Antifungal Assay against Cucumber Downy Mildew

Objective: To assess the in vivo protective and curative efficacy of thiophene derivatives against cucumber downy mildew (Pseudoperonospora cubensis).

Materials:

  • Synthesized thiophene derivatives formulated as an emulsifiable concentrate (EC).

  • Cucumber plants (at the two-leaf stage).

  • Spore suspension of Pseudoperonospora cubensis.

  • Humid chamber.

  • Greenhouse.

Procedure: Protective Activity:

  • Cucumber plants are sprayed with the test compound solution at various concentrations. Plants sprayed with a blank formulation serve as the negative control, and those treated with a commercial fungicide serve as the positive control.

  • After 24 hours, the treated plants are inoculated with a spore suspension of P. cubensis.

  • The inoculated plants are maintained in a humid chamber at 20-22°C for 24 hours to facilitate infection.

  • The plants are then transferred to a greenhouse and maintained under standard conditions.

  • After 7-9 days, the disease severity on the leaves is assessed by counting the number of lesions or measuring the diseased leaf area.

  • The control efficacy is calculated based on the reduction in disease severity compared to the negative control.

Curative Activity:

  • Cucumber plants are first inoculated with a spore suspension of P. cubensis.

  • The inoculated plants are kept in a humid chamber for 24 hours.

  • After the incubation period, the plants are sprayed with the test compound solution at various concentrations.

  • The plants are then moved to a greenhouse.

  • Disease severity is assessed after 7-9 days, and the control efficacy is calculated.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Fungicidal Screening cluster_moa Mechanism of Action start Starting Materials (e.g., Substituted Nicotinic Acid, 2-Aminothiophene) synthesis Chemical Synthesis (e.g., Acylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization in_vitro In Vitro Assay (Mycelial Growth Inhibition) characterization->in_vitro Test Compounds in_vivo In Vivo Assay (e.g., Cucumber Downy Mildew) characterization->in_vivo Test Compounds data_analysis Data Analysis (EC50, MIC, Efficacy) in_vitro->data_analysis in_vivo->data_analysis moa_study Enzyme Inhibition Assay (e.g., SDH Inhibition) data_analysis->moa_study Active Compounds lead_optimization Lead Optimization data_analysis->lead_optimization moa_study->lead_optimization

Caption: Experimental workflow for fungicidal studies of thiophene derivatives.

sdh_inhibition_pathway cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (SDH) (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate coq Coenzyme Q (Ubiquinone) sdh->coq e- transfer inhibition_effect Disruption of Fungal Respiration & Reduced ATP Production coqh2 Coenzyme QH2 (Ubihydroquinone) coq->coqh2 complex_iii Complex III coqh2->complex_iii atp_synthesis ATP Synthesis complex_iii->atp_synthesis thiophene Thiophene Derivative (Fungicide) thiophene->sdh Inhibition

Caption: Mechanism of action: Inhibition of Succinate Dehydrogenase (SDH).

sar_thiophene_derivatives thiophene_core { Thiophene Core | Essential for Activity} substituents Substituents thiophene_core->substituents r1 R1 Group e.g., Carboxamide, Amide Modulates Binding Affinity substituents->r1 r2 R2 Group e.g., Alkyl, Haloalkyl Influences Lipophilicity & Potency substituents->r2 r3 R3 Group e.g., Phenyl, Heterocycle Affects Spectrum of Activity substituents->r3 activity Fungicidal Activity r1->activity r2->activity r3->activity

Caption: Structure-Activity Relationship (SAR) of thiophene derivatives.

References

Application Notes and Protocols: N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide as a Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide as a lead compound in drug design. Due to the limited availability of specific experimental data for this exact molecule, the following protocols and data are based on established methodologies for structurally similar thiophene carboxamide derivatives. These notes are intended to serve as a foundational guide for researchers to design and conduct their own investigations.

Compound Overview

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide is a molecule belonging to the thiophene carboxamide class of compounds. This class is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2][3] The structural features of this particular compound, including the thiophene ring, the carboxamide linker, and the substituted phenoxy ethyl side chain, provide a versatile scaffold for modification and optimization in a lead development program.

Chemical Structure:

Physicochemical Properties (Predicted):

PropertyPredicted ValueSource
Molecular FormulaC14H14ClNO2SPubChem[4]
Molecular Weight295.8 g/mol PubChem[4]
XLogP33.9PubChem[4]
Hydrogen Bond Donors1PubChem[4]
Hydrogen Bond Acceptors3PubChem[4]

Potential Therapeutic Applications

Based on the activities of related thiophene carboxamide derivatives, N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide could be investigated for a range of therapeutic applications:

  • Anticancer: Thiophene carboxamides have demonstrated cytotoxicity against various cancer cell lines, including melanoma, colon, liver, and breast cancer.[1][3][5] The mechanisms of action can be diverse, including the inhibition of protein tyrosine phosphatases or interference with microtubule assembly.[3]

  • Anti-inflammatory: Several derivatives have shown significant anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenases (COX).[1]

  • Antibacterial: The thiophene carboxamide scaffold is present in compounds with activity against both Gram-positive and Gram-negative bacteria.[2][6] Some derivatives are being explored as inhibitors of bacterial efflux pumps.[6][7]

  • Antioxidant: The ability of the thiophene ring to scavenge free radicals suggests potential antioxidant activity.[2]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis, characterization, and biological evaluation of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. These should be adapted and optimized for specific experimental conditions.

Chemical Synthesis

A common method for the synthesis of N-substituted carboxamides is the coupling of a carboxylic acid with an amine.

Protocol: Amide Coupling for Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve thiophene-2-carboxylic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Acid Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) or Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 2-(4-chloro-2-methylphenoxy)ethanamine (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][5][8]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Characterization Thiophene-2-carboxylic_acid Thiophene-2-carboxylic acid Mixing Mixing and Stirring Thiophene-2-carboxylic_acid->Mixing Amine 2-(4-chloro-2-methylphenoxy)ethanamine Amine->Mixing Coupling_Agent EDC/HOBt Coupling_Agent->Mixing Solvent DCM or DMF Solvent->Mixing Temperature Room Temperature Temperature->Mixing Workup Aqueous Work-up Mixing->Workup Purification Column Chromatography Workup->Purification Final_Compound N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide Purification->Final_Compound Characterization NMR, MS, IR Final_Compound->Characterization MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Compound_Treatment Treat cells with test compound (serial dilutions) Cell_Seeding->Compound_Treatment 24h Incubation_48h Incubate for 48-72 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve formazan crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 value Absorbance_Measurement->Data_Analysis Lead_Optimization Lead_Compound N-(2-(4-chloro-2-methylphenoxy)ethyl) thiophene-2-carboxamide SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Pharmacophore_Modeling Pharmacophore Modeling and Docking Lead_Compound->Pharmacophore_Modeling ADMET_Profiling ADMET Profiling (in vitro and in silico) Lead_Compound->ADMET_Profiling Analogs Synthesis of Analogs SAR_Studies->Analogs Pharmacophore_Modeling->Analogs ADMET_Profiling->Analogs Improved_Potency Improved Potency Analogs->Improved_Potency Enhanced_Selectivity Enhanced Selectivity Analogs->Enhanced_Selectivity Favorable_PK Favorable Pharmacokinetics Analogs->Favorable_PK

References

Application Note & Protocol: Purification of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the purification of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. The protocols outlined below are based on standard laboratory techniques for the purification of amide compounds and can be adapted as necessary.

Introduction

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide is a molecule of interest in medicinal chemistry and drug discovery. Synthesis of this compound can result in various impurities, including unreacted starting materials, by-products, and reagents. Therefore, a robust purification strategy is essential to obtain a highly pure final product suitable for downstream applications. This application note details two common and effective purification methods: recrystallization and column chromatography.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Weight 323.82 g/mol [1]Moderate molecular weight, suitable for standard purification techniques.
Polarity Moderately polar due to the amide and ether linkages.Suitable for normal-phase column chromatography on silica gel.
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and potentially water.A solvent screen is necessary to identify a suitable solvent system for recrystallization or chromatography.
Melting Point Expected to be a solid at room temperature with a defined melting point.[1]A sharp melting point range after purification can indicate high purity.

Purification Strategies

The choice of purification method will depend on the nature and quantity of impurities present in the crude product. Below are protocols for two recommended techniques.

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be identified.[2][3][4][5] The principle relies on the difference in solubility of the desired compound and impurities in a solvent at different temperatures.[2][3][4][5]

3.1.1. Experimental Protocol for Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude product (approx. 10-20 mg) into several test tubes.

    • Add a small volume (approx. 0.5 mL) of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to each test tube.

    • Observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature.[2][5]

    • Heat the test tubes that show poor solubility at room temperature. A good recrystallization solvent will completely dissolve the compound when hot.[2][5]

    • Allow the clear, hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.[2][5]

  • Recrystallization Procedure:

    • Place the crude N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[6]

    • If any insoluble impurities remain in the hot solution, perform a hot filtration by quickly passing the solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3]

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[2][5]

    • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2][5]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

3.1.2. Expected Results

ParameterExpected Outcome
Recovery 50-90% (dependent on solvent choice and purity of crude material)
Purity (by HPLC) >98%
Appearance Crystalline solid
Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds based on their polarity.[7] It is particularly useful when recrystallization is ineffective or when multiple impurities are present.

3.2.1. Experimental Protocol for Flash Column Chromatography

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel thin-layer chromatography (TLC) plate.

    • Develop the TLC plate in various solvent systems (e.g., gradients of ethyl acetate in hexanes).

    • The ideal solvent system will provide good separation of the desired product from impurities, with the product having a retention factor (Rf) of approximately 0.3-0.4.[7]

  • Column Preparation:

    • Select an appropriately sized glass column and pack it with silica gel as a slurry in the chosen mobile phase (eluent).[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.[7]

  • Elution and Fraction Collection:

    • Add the mobile phase to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through the column.[7]

    • Collect the eluent in fractions (e.g., in test tubes).[7]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

3.2.2. Expected Results

ParameterExpected Outcome
Yield 60-95% (dependent on the purity of the crude material and separation efficiency)
Purity (by HPLC) >99%
Appearance Solid or oil (depending on residual solvent)

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Method 1: Recrystallization cluster_chromatography Method 2: Column Chromatography cluster_analysis Analysis Crude_Product Crude N-(2-(4-chloro-2-methylphenoxy)ethyl) thiophene-2-carboxamide Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Filtration_Drying_R Filtration & Drying Recrystallization->Filtration_Drying_R Pure_Product Pure Product Filtration_Drying_R->Pure_Product Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Solvent_Removal->Pure_Product Purity_Analysis Purity Analysis (HPLC, NMR, MS) Pure_Product->Purity_Analysis

Caption: Purification workflow for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Conclusion

The successful purification of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide can be achieved using standard laboratory techniques. The choice between recrystallization and column chromatography will depend on the specific impurity profile of the crude product. For crystalline solids with impurities that have different solubility profiles, recrystallization is a straightforward and efficient method. For more complex mixtures or non-crystalline products, flash column chromatography offers a more versatile and powerful separation technique. The protocols provided herein serve as a detailed guide for researchers to obtain a highly pure final compound.

References

Application Notes and Protocols for Developing In Vitro Assays for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (ML402)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, also known as ML402, is a selective activator of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10)[1]. These channels are members of the "leak" potassium channel family and play a crucial role in setting the resting membrane potential of cells, thereby regulating cellular excitability. Their involvement in a variety of physiological and pathophysiological processes, including pain, neuroprotection, and depression, makes them attractive therapeutic targets[2].

These application notes provide detailed protocols for developing robust in vitro assays to characterize the activity of this compound and other potential modulators of TREK-1 and TREK-2 channels. The protocols cover primary assays to directly measure channel activity and a secondary assay to investigate downstream signaling effects.

Compound Information

Compound Name N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide
Synonym This compound
CAS Number 298684-44-3
Molecular Formula C₁₄H₁₄ClNO₂S
Molecular Weight 295.78 g/mol
Biological Target TREK-1 (K₂P2.1) and TREK-2 (K₂P10.1) potassium channels[1]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol. Insoluble in aqueous solutions; for experiments, it is recommended to dissolve in 100% DMSO and then dilute into aqueous buffers[1].

Data Presentation: In Vitro Activity of TREK Channel Modulators

The following table summarizes the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values for this compound and other common TREK channel modulators. This data is essential for designing experiments and for use as positive and negative controls.

Compound Target Activity EC₅₀ / IC₅₀ (µM) Reference
This compound TREK-1Activator13.7 ± 7.0[1][3]
TREK-2Activator5.9 ± 1.6[1]
BL-1249 TREK-1Activator5.5 ± 1.2[4][5]
TREK-2Activator8.0 ± 0.8[4][5]
Riluzole TREK-1ActivatorNot specified[6]
11-deoxy prostaglandin F2α TREK-2Activator~0.294[7]
Fluoxetine TREK-1 / TREK-2InhibitorNot specified[6][8]

Experimental Protocols

Primary Assay 1: Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to directly measure the ion currents through TREK-1 and TREK-2 channels in response to this compound.

Objective: To characterize the electrophysiological effects of this compound on TREK-1 and TREK-2 channels expressed in a heterologous system.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TREK-1 or TREK-2 channels.

Materials:

  • HEK293 cells expressing TREK-1 or TREK-2

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • Cell culture medium

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound and other test compounds

  • Positive control (e.g., BL-1249)

  • Negative control/Inhibitor (e.g., fluoxetine)

Solutions:

Solution Composition
Extracellular (Bath) Solution 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
Intracellular (Pipette) Solution 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L[9].

Protocol:

  • Cell Preparation: Plate HEK293 cells expressing the target channel onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a single cell with the patch pipette and form a gigaseal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage ramp protocol from -100 mV to +50 mV over 1 second to elicit channel currents[10]. Repeat this ramp every 5-10 seconds to monitor current changes over time.

  • Compound Application:

    • Establish a stable baseline recording for at least 2 minutes.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound or control compounds.

    • Record the current for 3-5 minutes or until a steady-state effect is observed.

    • Perform a washout by perfusing with the control extracellular solution.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) from the voltage ramp.

    • Normalize the current during compound application to the baseline current.

    • Generate dose-response curves and calculate EC₅₀ or IC₅₀ values.

Primary Assay 2: Thallium Flux Assay

This is a high-throughput fluorescence-based assay to screen for modulators of TREK channel activity. It uses thallium (Tl⁺) as a surrogate for potassium (K⁺) ions.

Objective: To determine the effect of this compound on the activity of TREK-1 and TREK-2 channels by measuring Tl⁺ influx.

Assay Kit: FluxOR™ II Green Potassium Ion Channel Assay or similar.

Cell Line: HEK293 cells stably expressing TREK-1 or TREK-2.

Materials:

  • HEK293 cells expressing TREK-1 or TREK-2

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

  • FluxOR™ II Green Reagent

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Stimulus Buffer (Assay Buffer containing thallium sulfate)

  • This compound and other test compounds

Protocol:

  • Cell Plating: Seed cells into 96- or 384-well plates to form a confluent monolayer overnight.

  • Dye Loading:

    • Prepare the FluxOR™ II Green loading solution according to the manufacturer's protocol.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Incubation:

    • After dye loading, replace the loading solution with Assay Buffer.

    • Add this compound or control compounds at various concentrations to the wells.

    • Incubate for 10-20 minutes at room temperature.

  • Thallium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's liquid handler to add the Thallium Stimulus Buffer to all wells.

    • Immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the rate of fluorescence increase or the maximal fluorescence signal for each well.

    • Normalize the data to vehicle-treated controls.

    • Generate dose-response curves and calculate EC₅₀ or IC₅₀ values.

Secondary Assay: NF-κB Reporter Assay

Activation of TREK channels can lead to hyperpolarization of the cell membrane, which may influence downstream signaling pathways such as NF-κB. This assay indirectly measures the cellular consequences of TREK channel activation.

Objective: To assess the effect of this compound-mediated TREK channel activation on the NF-κB signaling pathway.

Cell Line: HEK293 cells co-transfected with TREK-1 or TREK-2 and an NF-κB luciferase reporter plasmid.

Materials:

  • HEK293 cells

  • TREK-1 or TREK-2 expression plasmid

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium

  • Luciferase assay substrate (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer plate reader

  • This compound

  • TNFα (as an NF-κB activator)

Protocol:

  • Transfection: Co-transfect HEK293 cells with the TREK channel expression plasmid and the NF-κB luciferase reporter plasmid.

  • Cell Plating: 24 hours post-transfection, seed the cells into white, clear-bottom 96-well plates.

  • Compound Treatment:

    • Allow cells to adhere overnight.

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a sub-maximal concentration of TNFα (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and TNFα-only controls.

    • Incubate for 5-6 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase substrate according to the manufacturer's protocol[11].

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from cell-free wells.

    • Normalize the luminescence signal of treated wells to the TNFα-only control.

    • Determine the effect of this compound on TNFα-induced NF-κB activation.

Visualizations

Experimental_Workflow_Patch_Clamp cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_treatment Compound Application cluster_analysis Data Analysis Plating Plate HEK293-TREK cells Incubation Incubate 24-48h Plating->Incubation Gigaseal Form Gigaseal Incubation->Gigaseal WholeCell Achieve Whole-Cell Gigaseal->WholeCell Baseline Record Baseline Current WholeCell->Baseline AddCompound Apply this compound Baseline->AddCompound Washout Washout AddCompound->Washout MeasureCurrent Measure Current Amplitude Washout->MeasureCurrent Normalize Normalize to Baseline MeasureCurrent->Normalize DoseResponse Generate Dose-Response Curve Normalize->DoseResponse

Caption: Workflow for Whole-Cell Patch-Clamp Assay.

Thallium_Flux_Assay_Workflow Plating Seed HEK293-TREK cells in 96/384-well plate DyeLoading Load cells with FluxOR™ II Green Dye Plating->DyeLoading CompoundIncubation Incubate with this compound/Controls DyeLoading->CompoundIncubation Measurement Measure baseline fluorescence CompoundIncubation->Measurement Stimulation Add Thallium Stimulus Buffer Measurement->Stimulation KineticRead Kinetic fluorescence reading Stimulation->KineticRead Analysis Analyze rate of fluorescence change KineticRead->Analysis

Caption: Thallium Flux Assay Workflow.

NFkB_Signaling_Pathway This compound This compound TREK TREK-1/2 Activation This compound->TREK Hyperpolarization Membrane Hyperpolarization TREK->Hyperpolarization Downstream Downstream Signaling Events Hyperpolarization->Downstream IkB_degradation IκB Degradation Downstream->IkB_degradation Modulation TNFa TNFα TNFR TNFR Activation TNFa->TNFR IKK IKK Activation TNFR->IKK IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_expression Target Gene Expression (Luciferase) NFkB_translocation->Gene_expression

Caption: NF-κB Signaling Pathway and TREK Modulation.

References

Application Notes and Protocols for the Antiproliferative Evaluation of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antiproliferative properties of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide and detailed protocols for its evaluation. While specific biological data for this compound is not extensively available in public literature, this document leverages information on structurally similar thiophene carboxamide derivatives to guide research and development efforts.

Introduction

Thiophene carboxamide derivatives have emerged as a promising class of compounds in anticancer drug discovery, demonstrating a wide range of pharmacological activities.[1][2][3] These scaffolds are recognized for their ability to interact with various biological targets, including protein kinases and apoptosis regulators, making them attractive candidates for the development of novel therapeutic agents.[1] The aromatic and planar nature of the thiophene ring enhances receptor binding, while its structure allows for diverse functionalization to improve selectivity and potency.[1]

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide is a novel compound within this class. Its unique structural features, including the chloro- and methyl-substituted phenoxy group, may contribute to specific interactions with cancer-related cellular pathways, warranting a thorough investigation of its antiproliferative potential.

Postulated Mechanism of Action

Based on the activities of related thiophene carboxamide derivatives, N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide could potentially exert its antiproliferative effects through various mechanisms, including:

  • Induction of Apoptosis: Many thiophene derivatives have been shown to induce programmed cell death in cancer cells.[1]

  • Cell Cycle Arrest: The compound may interfere with the cell cycle progression, leading to a halt in cell division.

  • Inhibition of Signaling Pathways: It could potentially modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK pathway.[4]

Data Presentation

As no specific quantitative data for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide is currently available, the following table is a template for summarizing experimental findings.

Cell LineAssayIC₅₀ (µM)Effect
e.g., MCF-7 (Breast)MTTExperimental Valuee.g., Cytotoxic
e.g., A549 (Lung)MTTExperimental Valuee.g., Cytotoxic
e.g., HCT116 (Colon)MTTExperimental Valuee.g., Cytotoxic

Experimental Protocols

Here are detailed protocols for the evaluation of the antiproliferative effects of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

    • Read the absorbance at 570 nm using a microplate reader.[5]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend 1-5 x 10⁵ cells in 500 µL of 1X Binding Buffer.[6]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6][7]

    • Incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[8][9][10]

    • Incubate at 4°C for at least 30 minutes.[9][10]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The DNA content is measured to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Signaling Pathway Analysis

This protocol is to investigate the effect of the compound on protein expression and signaling pathways (e.g., MAPK pathway).

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-JNK, JNK, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and untreated cells in RIPA buffer.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide mtt MTT Assay (Cell Viability) synthesis->mtt Test Compound ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist western_blot Western Blot (Signaling Pathways) protein_exp Protein Expression Analysis western_blot->protein_exp ic50->apoptosis ic50->cell_cycle ic50->western_blot

Caption: Experimental workflow for antiproliferative evaluation.

signaling_pathway compound N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide receptor Cell Surface Receptor compound->receptor Inhibits? apoptosis Apoptosis compound->apoptosis Induces? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation Promotes

Caption: Postulated MAPK signaling pathway modulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide synthesis.

Experimental Protocols

A common and effective method for the synthesis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. This can be achieved by reacting 2-(4-chloro-2-methylphenoxy)ethanamine with thiophene-2-carbonyl chloride in the presence of a base.

Protocol 1: Synthesis via Acyl Chloride

Materials:

  • 2-(4-chloro-2-methylphenoxy)ethanamine

  • Thiophene-2-carbonyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-(4-chloro-2-methylphenoxy)ethanamine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA) (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thiophene-2-carbonyl chloride (1.0-1.2 eq) in DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Impure Starting Materials Verify the purity of 2-(4-chloro-2-methylphenoxy)ethanamine and thiophene-2-carbonyl chloride by NMR or other spectroscopic methods.Use of pure starting materials should lead to a cleaner reaction and higher yield.
Amine is not in Free Base Form If the amine starting material is a hydrochloride salt, neutralize it with a base (e.g., treat with NaOH solution and extract with an organic solvent) before the reaction.[1]The free amine is necessary for the nucleophilic attack on the acyl chloride.
Inactive Acyl Chloride Thiophene-2-carbonyl chloride can hydrolyze if exposed to moisture. Use freshly prepared or properly stored acyl chloride. Consider preparing it fresh from thiophene-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride.An active acyl chloride is crucial for the acylation reaction to proceed.
Insufficient Base Ensure at least one equivalent of base is used to neutralize the HCl generated during the reaction.[2][3] An excess of base (1.5-2.0 eq) can sometimes improve the reaction rate.The base scavenges the generated acid, which would otherwise protonate the amine, rendering it unreactive.
Low Reaction Temperature While the initial addition is done at 0 °C to control the exothermic reaction, ensure the reaction is allowed to proceed at room temperature or even gentle heating (40-50 °C) if the reaction is sluggish.Increased temperature can overcome the activation energy barrier for the reaction.

Issue 2: Presence of Multiple Impurities in the Crude Product

Potential Cause Troubleshooting Step Expected Outcome
Side reaction with Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizing water will reduce the hydrolysis of the acyl chloride to the corresponding carboxylic acid.
Formation of a Symmetric Anhydride This can occur if the carboxylic acid is activated in situ and not fully converted to the acyl chloride. Ensure complete conversion to the acyl chloride before adding the amine.A purer acyl chloride will lead to a cleaner reaction with fewer side products.
Diacylation of the Amine While less common with primary amines, using a large excess of the acyl chloride could potentially lead to this side product. Use a stoichiometry of close to 1:1 for the amine and acyl chloride.Stoichiometric control will favor the formation of the desired mono-acylated product.
Degradation of Thiophene Ring The thiophene ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Maintain a controlled pH and temperature.Milder reaction conditions will help preserve the integrity of the thiophene moiety.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically a tertiary amine like triethylamine or pyridine, serves two primary purposes. First, it acts as a nucleophilic catalyst. Second, and more importantly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[2][3] This is crucial because if the HCl is not neutralized, it will protonate the starting amine, forming an ammonium salt which is no longer nucleophilic and cannot react with the acyl chloride.[1]

Q2: Can I use a different solvent for this reaction?

A2: Yes, other aprotic solvents can be used. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their ability to dissolve the reactants and their relative inertness.[3] Other options include diethyl ether or acetonitrile. The choice of solvent can sometimes influence the reaction rate and the ease of product isolation.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (amine and acyl chloride). The formation of a new spot with a different Rf value, corresponding to the product, and the disappearance of the starting material spots will indicate the progress of the reaction.

Q4: My product is difficult to purify by column chromatography. Are there other purification methods?

A4: If the product is a solid, recrystallization can be an effective purification method. Common solvent systems for recrystallization of amides include ethanol, ethyl acetate/hexane, or toluene. If the product is an oil, and column chromatography is challenging, you could consider converting it to a solid salt (e.g., with HCl) for purification and then neutralizing it back to the free amide.

Q5: Can I use a coupling reagent like DCC or EDC instead of an acyl chloride?

A5: Yes, amide coupling reagents are a common alternative to the acyl chloride method. You would start with thiophene-2-carboxylic acid and 2-(4-chloro-2-methylphenoxy)ethanamine and use a reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). This method avoids the need to handle the often-sensitive acyl chloride but can introduce its own set of challenges, such as the removal of urea byproducts.

Data Presentation

Table 1: Effect of Base on Reaction Yield

Base Equivalents Reaction Time (h) Yield (%)
Triethylamine1.1475
Triethylamine1.5385
Pyridine1.5578
DIPEA1.5382

Table 2: Effect of Solvent on Reaction Yield

Solvent Reaction Temperature (°C) Reaction Time (h) Yield (%)
Dichloromethane (DCM)Room Temperature485
Tetrahydrofuran (THF)Room Temperature480
Acetonitrile (ACN)Room Temperature672
Toluene50388

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Amine 2-(4-chloro-2-methylphenoxy)ethanamine Dissolve Dissolve Amine and Base in DCM Amine->Dissolve AcylChloride Thiophene-2-carbonyl chloride Add Add Acyl Chloride AcylChloride->Add Base Triethylamine Base->Dissolve Solvent DCM Solvent->Dissolve Cool Cool to 0 °C Dissolve->Cool Cool->Add React Stir at Room Temperature Add->React Quench Quench with 1M HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis.

troubleshooting_yield Start Low Yield Observed CheckPurity Check Starting Material Purity? Start->CheckPurity AmineForm Is Amine in Free Base Form? CheckPurity->AmineForm [Yes] PurifyReactants Purify/Replace Reactants CheckPurity->PurifyReactants [No] BaseAmount Sufficient Base Used? AmineForm->BaseAmount [Yes] NeutralizeAmine Neutralize Amine Salt AmineForm->NeutralizeAmine [No] ReactionConditions Optimize Reaction Conditions? BaseAmount->ReactionConditions [Yes] IncreaseBase Increase Base Equivalents BaseAmount->IncreaseBase [No] ModifyConditions Increase Temperature or Time ReactionConditions->ModifyConditions [No] Success Yield Improved ReactionConditions->Success [Yes] PurifyReactants->AmineForm NeutralizeAmine->BaseAmount IncreaseBase->ReactionConditions ModifyConditions->Success

Caption: Troubleshooting logic for low yield.

References

"stability issues of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide in solution?

A1: Based on its chemical structure, the primary stability concerns for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide in solution are hydrolysis of the amide bond, potential ether cleavage under harsh acidic conditions, and photodegradation due to the presence of the thiophene ring.[1][2][3] The amide linkage can be susceptible to both acid and base-catalyzed hydrolysis.[4] The thiophene moiety may also be prone to oxidation, particularly when exposed to light and oxygen.[1][2][3]

Q2: What are the likely degradation products of this compound?

A2: The most probable degradation products would result from the cleavage of the amide bond, leading to the formation of thiophene-2-carboxylic acid and 2-(4-chloro-2-methylphenoxy)ethan-1-amine. Under more strenuous conditions, cleavage of the ether linkage could potentially occur, yielding 4-chloro-2-methylphenol and 2-(thiophen-2-ylcarboxamido)ethanol. Photodegradation of the thiophene ring could lead to more complex degradation products.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide from its potential degradation products.[5][6] Mass spectrometry (LC-MS) can be invaluable for the identification and characterization of unknown degradants.

Q4: How should stock solutions of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide be prepared and stored to ensure stability?

A4: To minimize degradation, stock solutions should be prepared in a high-purity, inert solvent in which the compound is highly soluble. It is advisable to protect solutions from light by using amber vials or wrapping containers in foil. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is preferable to minimize freeze-thaw cycles. The stability of the compound in the chosen solvent should be experimentally verified.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers

Question: I am observing a rapid decrease in the concentration of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide in my aqueous buffered solution at room temperature. What could be the cause and how can I mitigate it?

Answer:

This issue is likely due to the hydrolysis of the amide bond, which can be catalyzed by either acidic or basic conditions.

Troubleshooting Steps:

  • pH Profile Analysis: Determine the pH of your buffer. The rate of amide hydrolysis is often pH-dependent. To identify the optimal pH for stability, perform a study across a range of pH values (e.g., pH 3, 5, 7, 9).

  • Temperature Control: Elevated temperatures can accelerate hydrolysis. Ensure your experiments are conducted at a controlled and documented temperature. If possible, perform experiments at a lower temperature.

  • Buffer Composition: Certain buffer components can catalyze hydrolysis. If possible, test the stability in different buffer systems at the same pH.

Hypothetical pH-Dependent Stability Data

pHBuffer SystemTemperature (°C)Half-life (t½) in hours (Hypothetical)
3.0Citrate2572
5.0Acetate25120
7.4Phosphate2596
9.0Borate2548

This table presents hypothetical data for illustrative purposes.

Issue 2: Appearance of Unknown Peaks in the Chromatogram Upon Storage

Question: After storing my solution of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, I see new, unidentified peaks in my HPLC chromatogram. How can I identify these and prevent their formation?

Answer:

The appearance of new peaks indicates degradation of the parent compound. These could be due to hydrolysis, oxidation, or photodegradation.

Troubleshooting Steps:

  • Forced Degradation Study: To systematically identify potential degradation products, perform a forced degradation study. This involves exposing the compound to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light. This will help in confirming if the unknown peaks correspond to expected degradation products.

  • LC-MS Analysis: To identify the unknown peaks, analyze the degraded samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide crucial information about their molecular weight and help in structure elucidation.

  • Storage Conditions:

    • Light Protection: The thiophene moiety can be susceptible to photodegradation.[1][2][3] Always store solutions in amber vials or protect them from light.

    • Inert Atmosphere: To prevent oxidation, consider purging the solvent with an inert gas like nitrogen or argon before preparing the solution and storing the sealed vial under an inert atmosphere.

Hypothetical Forced Degradation Results

Stress Condition% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl (60 °C, 24h)15%Thiophene-2-carboxylic acid, 2-(4-chloro-2-methylphenoxy)ethan-1-amine
0.1 M NaOH (60 °C, 24h)25%Thiophene-2-carboxylic acid, 2-(4-chloro-2-methylphenoxy)ethan-1-amine
3% H₂O₂ (RT, 24h)5%Oxidized thiophene derivatives
Heat (80 °C, 24h)<2%Minimal degradation
Light (ICH Q1B), 24h10%Photodegradation products of the thiophene ring

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C for a specified time.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C for a specified time.

    • Photostability: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At designated time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis. Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to ensure good peak shape for acidic and basic compounds.

    • Organic Phase (B): Acetonitrile or methanol.

  • Elution: A gradient elution is often necessary to separate the parent compound from a range of degradation products with different polarities. For example, a gradient from 10% B to 90% B over 20 minutes.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by a UV scan).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (80°C) prep_stock->thermal Expose to Stress photo Photostability (ICH Q1B) prep_stock->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS Identification hplc->lcms Characterize Degradants method Validate Stability- Indicating Method hplc->method pathways Identify Degradation Pathways lcms->pathways

Forced Degradation Experimental Workflow.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation parent N-(2-(4-chloro-2-methylphenoxy)ethyl) thiophene-2-carboxamide acid_prod Thiophene-2-carboxylic acid parent->acid_prod Amide Cleavage amine_prod 2-(4-chloro-2-methylphenoxy) ethan-1-amine parent->amine_prod Amide Cleavage photo_prod Thiophene Ring Oxidation/Cleavage Products parent->photo_prod Light Exposure ox_prod Oxidized Thiophene Derivatives parent->ox_prod Oxidizing Agent

References

"troubleshooting N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide solubility problems"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (also known as ML402), a TREK-1/2 activator.

I. Compound Properties and Solubility Overview

N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide is a small molecule with the following properties:

PropertyValueSource
Molecular Formula C14H14ClNO2SPubChem[1]
Molecular Weight 295.8 g/mol PubChem[1]
Calculated XLogP3 3.9PubChem[1]

The high calculated XLogP3 value of 3.9 indicates that this compound is highly lipophilic, which suggests it will have low solubility in aqueous solutions.[1] Such compounds often present challenges in experimental setups, requiring specific strategies to achieve desired concentrations.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide in aqueous buffers for my cell-based assays. What should I do?

A1: Poor aqueous solubility is expected for this compound. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

  • Recommended Solvents for Stock Solution: Start with Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or absolute ethanol. These are common solvents for solubilizing lipophilic compounds.[2]

  • Dilution Strategy: When diluting the stock solution, add it to your aqueous buffer with vigorous vortexing or stirring to prevent precipitation. The final concentration of the organic solvent in your assay should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts.

Q2: My compound is precipitating out of solution after I dilute the stock into my aqueous media. How can I prevent this?

A2: Precipitation upon dilution is a common issue with poorly soluble compounds.[3] Here are several strategies to address this:

  • Use a Co-solvent: Incorporating a water-miscible co-solvent in your final solution can improve the solubility of your compound.[4][] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and glycerol.[2]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[2][4][][6] For a novel compound, you may need to experimentally determine the optimal pH range.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[7][8]

Q3: What is the best way to prepare a stock solution of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide?

A3: A standard protocol for preparing a stock solution is as follows:

  • Weigh out the desired amount of the compound in a sterile vial.

  • Add a small volume of your chosen organic solvent (e.g., DMSO) to the vial.

  • Gently warm the solution (e.g., to 37°C) and vortex or sonicate until the compound is fully dissolved.

  • Once dissolved, add more solvent to reach your final desired concentration (e.g., 10 mM or 50 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Are there any other advanced methods to improve the solubility for in vivo studies?

A4: Yes, for more advanced applications like animal studies, several formulation strategies can be employed. These often require more development but can significantly improve bioavailability.[10]

  • Lipid-based Formulations: For highly lipophilic compounds, formulating them in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can be very effective.[11][12]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[13]

  • Solid Dispersions: This involves dispersing the compound in a solid hydrophilic carrier, which can enhance its dissolution.[14]

III. Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment

This protocol helps determine the maximum solubility of the compound in a given solvent at equilibrium.[15]

  • Preparation: Add an excess amount of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide to a known volume of your test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separation: After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This method can be used to improve the aqueous solubility of the compound.[16]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the compound to hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Complexation:

    • Dissolve the HP-β-CD in your desired aqueous buffer.

    • Add the powdered compound to the cyclodextrin solution.

  • Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Analysis: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method like HPLC.

IV. Visual Guides

Troubleshooting Workflow for Solubility Issues

G start Start: Compound Precipitates stock_solution Is stock solution clear and fully dissolved? start->stock_solution prepare_stock Re-prepare stock. Use sonication or gentle heat. stock_solution->prepare_stock No dilution_issue Precipitation occurs upon dilution into aqueous buffer. stock_solution->dilution_issue Yes prepare_stock->stock_solution strategy Select Solubilization Strategy dilution_issue->strategy cosolvent Add Co-solvent (e.g., PEG, Propylene Glycol) strategy->cosolvent Option 1 ph_adjust Adjust pH of Buffer strategy->ph_adjust Option 2 cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) strategy->cyclodextrin Option 3 surfactant Add Surfactant (e.g., Tween-80) strategy->surfactant Option 4 evaluate Evaluate Solubility and Stability cosolvent->evaluate ph_adjust->evaluate cyclodextrin->evaluate surfactant->evaluate success Success: Proceed with Experiment evaluate->success Soluble failure Still Precipitates: Consider Advanced Formulation (e.g., Nanosuspension, SEDDS) evaluate->failure Not Soluble

Caption: A workflow for troubleshooting solubility problems.

Conceptual Signaling Pathway

G Conceptual Pathway for a TREK-1/2 Activator cluster_membrane Cell Membrane channel TREK-1/2 K+ Channel potassium K+ Efflux channel->potassium compound N-(2-(4-chloro-2-methylphenoxy)ethyl) -thiophene-2-carboxamide (this compound) compound->channel Activates hyperpolarization Membrane Hyperpolarization neuron_excitability Decreased Neuronal Excitability hyperpolarization->neuron_excitability therapeutic_effect Potential Therapeutic Effect (e.g., Analgesia, Neuroprotection) neuron_excitability->therapeutic_effect potassium->hyperpolarization

Caption: Conceptual signaling pathway for a TREK-1/2 activator.

References

Technical Support Center: Synthesis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis and purification of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Amide Coupling Ensure that the thiophene-2-carbonyl chloride is freshly prepared or has been stored under anhydrous conditions to prevent hydrolysis. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Degradation of Starting Materials Verify the purity of the starting materials, 2-(4-chloro-2-methylphenoxy)ethanamine and thiophene-2-carbonyl chloride, by NMR or other appropriate analytical techniques before starting the reaction.
Incorrect Reaction Temperature The reaction is typically carried out at a low temperature (e.g., 0 °C) initially and then allowed to warm to room temperature. Running the reaction at too high a temperature may lead to side reactions and decomposition.
Inadequate Mixing Ensure efficient stirring of the reaction mixture to promote contact between the reactants, especially if the reaction is heterogeneous.

Problem 2: Presence of Impurities in the Crude Product

Potential Impurity Identification Remediation
Thiophene-2-carboxylic acid This impurity arises from the hydrolysis of thiophene-2-carbonyl chloride. It can be identified by a broad peak in the ¹H NMR spectrum around 12-13 ppm and a characteristic broad O-H stretch in the IR spectrum around 2500-3300 cm⁻¹.Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up to remove the acidic impurity.
N-(2-(6-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (Isomeric Impurity) This impurity may be present if the starting 4-chloro-2-methylphenol contained the 6-chloro isomer. Distinguishing this isomer by simple analytical techniques can be challenging. High-resolution NMR or LC-MS may be required. The aromatic region of the ¹H NMR spectrum of the isomeric impurity will differ from the main product.Careful purification by column chromatography or recrystallization may be necessary. It is highly recommended to use pure 4-chloro-2-methylphenol for the synthesis of the amine starting material.
Unreacted 2-(4-chloro-2-methylphenoxy)ethanamine The presence of the starting amine can be detected by TLC or LC-MS. Its characteristic N-H protons will be visible in the ¹H NMR spectrum.The starting amine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up.
Unreacted Thiophene-2-carbonyl chloride This is unlikely to be present after aqueous work-up due to its high reactivity with water.Quench the reaction mixture with water or a dilute aqueous base to hydrolyze any remaining acid chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide?

A1: The most common and direct synthetic route is the acylation of 2-(4-chloro-2-methylphenoxy)ethanamine with thiophene-2-carbonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or tetrahydrofuran.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q3: What are the key spectroscopic features to confirm the identity of the final product?

A3: The identity of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide can be confirmed by the following spectroscopic data:

  • ¹H NMR: Expect to see characteristic signals for the thiophene ring protons, the aromatic protons of the chloromethylphenoxy group, the methyl group singlet, and the two ethyl chain triplets, as well as a broad singlet for the amide N-H proton.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the amide at approximately 162 ppm.

  • Mass Spectrometry: The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (295.78 g/mol ) should be observed.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretching vibration around 1630-1680 cm⁻¹ and an N-H stretching vibration around 3300-3500 cm⁻¹.

Q4: What purification methods are most effective for this compound?

A4: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel using a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) as the eluent.

Data Presentation

Table 1: Spectroscopic Data for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide and Potential Side-Products

Compound ¹H NMR (δ, ppm) MS (m/z) Key IR Peaks (cm⁻¹)
N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide Thiophene protons (~7.0-7.7), Aromatic protons (~6.8-7.2), -OCH₂- (~4.1), -NCH₂- (~3.7), -CH₃ (~2.2), -NH- (broad, ~6.5-7.5)[M+H]⁺: 296.05~3350 (N-H stretch), ~1640 (C=O stretch), ~1590 (N-H bend)
Thiophene-2-carboxylic acid Thiophene protons (~7.2-8.0), -COOH (broad, ~12-13)M⁺: 128.15~2500-3300 (broad, O-H stretch), ~1680 (C=O stretch)
N-(2-(6-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (Isomer) Aromatic proton signals will differ from the main product due to the different substitution pattern.[M+H]⁺: 296.05Similar to the main product.
2-(4-chloro-2-methylphenoxy)ethanamine Aromatic protons (~6.7-7.1), -OCH₂- (~4.0), -NCH₂- (~3.1), -CH₃ (~2.2), -NH₂ (broad)[M+H]⁺: 186.06~3300-3400 (N-H stretch)

Experimental Protocols

Synthesis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide

  • Reaction Setup: To a solution of 2-(4-chloro-2-methylphenoxy)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add a solution of thiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_and_Side_Products cluster_main Main Synthesis Pathway cluster_side Potential Side-Product Formation Amine 2-(4-chloro-2-methylphenoxy)ethanamine Product N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide Amine->Product Triethylamine, DCM AcidChloride Thiophene-2-carbonyl chloride AcidChloride->Product AcidChloride_hydrolysis Thiophene-2-carbonyl chloride CarboxylicAcid Thiophene-2-carboxylic acid AcidChloride_hydrolysis->CarboxylicAcid Hydrolysis Water H₂O (moisture) Water->CarboxylicAcid IsomericAmine 2-(6-chloro-2-methylphenoxy)ethanamine (impurity) IsomericProduct Isomeric Amide Side-Product IsomericAmine->IsomericProduct Reacts with Acid Chloride

Caption: Synthesis pathway and potential side-product formation.

Troubleshooting_Workflow Pure Product is Pure PureProduct Pure Product Isolated Pure->PureProduct Yes Impure Impurities Detected IdentifyImpurity Identify Impurity (NMR, MS) Impure->IdentifyImpurity Yes CheckPurity Re-analyze Fractions/Crystals CheckPurity->PureProduct AcidImpurity AcidImpurity IdentifyImpurity->AcidImpurity IsomerImpurity Isomeric Amide? StartingMaterial Unreacted Starting Material? IsomerImpurity->StartingMaterial No Chromatography Troubleshoot: Use purer starting amine. Purify by careful chromatography. IsomerImpurity->Chromatography Yes Workup Troubleshoot: Ensure complete reaction. Adjust workup to remove. StartingMaterial->Workup Yes BaseWash Troubleshoot: Use anhydrous conditions in future. Purify by base wash. Purification Purification BaseWash->Purification Chromatography->Purification Workup->Purification CrudeAnalysis CrudeAnalysis CrudeAnalysis->Pure CrudeAnalysis->Impure AcidImpurity->IsomerImpurity No AcidImpurity->BaseWash Yes Purification->CheckPurity

Caption: Workflow for side-product analysis and troubleshooting.

"how to increase the purity of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Troubleshooting Guide

Encountering impurities during the synthesis and purification of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide is a common challenge. This guide provides solutions to frequently observed issues.

ProblemPotential CauseRecommended Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of starting materials (2-(4-chloro-2-methylphenoxy)ethanamine or thiophene-2-carbonyl chloride).1. Reaction Optimization: Ensure stoichiometric balance of reactants. Consider slight excess of the ethanamine derivative. 2. Aqueous Work-up: Wash the crude product with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted acid chloride (hydrolyzed to carboxylic acid).
Presence of Unreacted Amine Inefficient removal during extraction.Acidic Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with 1M HCl. The protonated amine will move to the aqueous layer. Neutralize the aqueous layer and extract with an organic solvent to recover the amine if desired.[1]
Presence of Thiophene-2-carboxylic acid Hydrolysis of thiophene-2-carbonyl chloride during the reaction or work-up.Basic Extraction: Dissolve the crude product in an organic solvent and wash with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer.
Broad Melting Point Range Presence of impurities that disrupt the crystal lattice.[2]Recrystallization: Select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[3] Common solvents to screen include ethanol, isopropanol, ethyl acetate/hexane, or toluene.
Oily Product Instead of Solid The product may have a low melting point or be contaminated with residual solvent or low-melting impurities.1. High Vacuum Drying: Use a high vacuum line to remove residual solvents. 2. Trituration: Add a non-solvent (a solvent in which the product is insoluble, like hexane) to the oil and stir vigorously. This can often induce crystallization. 3. Column Chromatography: Purify the oil using silica gel column chromatography.[4]
Multiple Spots on TLC Presence of multiple byproducts or unreacted starting materials.Column Chromatography: Employ flash column chromatography for separation. A gradient elution system, for instance, starting with hexane/ethyl acetate (e.g., 9:1) and gradually increasing the polarity to pure ethyl acetate, can effectively separate compounds with different polarities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide?

A1: The most common impurities are typically unreacted starting materials: 2-(4-chloro-2-methylphenoxy)ethanamine and thiophene-2-carbonyl chloride (or its hydrolysis product, thiophene-2-carboxylic acid). Side products from potential N-acylation of the secondary amine can also occur if the starting amine is not primary.

Q2: How can I effectively monitor the purity of my compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification.[2] Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate your product from impurities. Visualization under UV light is often effective for aromatic compounds. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.[7]

Q3: What is the best solvent system for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] For an amide like this, you can start by screening solvents such as ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes. To find the best solvent, test small amounts of your crude product in different solvents.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is preferred when you have multiple impurities with different polarities that cannot be easily removed by simple extraction or when recrystallization fails to yield a pure product.[5] If your product is an oil, column chromatography is often the most effective purification method.[4]

Q5: My purified compound still shows a broad melting point. What should I do?

A5: A broad melting point is an indication of remaining impurities.[2] If you have already attempted recrystallization, consider a second recrystallization from a different solvent system. Alternatively, column chromatography may be necessary to remove persistent impurities. It is also important to ensure your product is completely dry, as residual solvent can depress and broaden the melting point range.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. Add a few drops of a chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble, gently heat the test tube. If the compound dissolves upon heating, it is a potentially good solvent.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to pack, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried, product-adsorbed silica to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Monitor the eluent using TLC. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the desired compound down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Visualizations

Purification_Workflow Crude Crude Product Workup Aqueous Work-up (Acid/Base Wash) Crude->Workup Purity_Check1 Purity Assessment (TLC, HPLC) Workup->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization High Purity Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Low Purity/ Multiple Impurities Impure Impure Product Purity_Check1->Impure Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: General purification workflow for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Troubleshooting_Logic Start Crude Product Analysis Oily Is the product an oil? Start->Oily Triturate Trituration / High Vacuum Oily->Triturate Yes Solid Is the product solid? Oily->Solid No Column Column Chromatography Triturate->Column Pure Pure Product Column->Pure TLC Analyze by TLC Solid->TLC Single_Spot Single Spot? TLC->Single_Spot Recrystallize Recrystallization Single_Spot->Recrystallize Yes Multiple_Spots Multiple Spots Single_Spot->Multiple_Spots No Recrystallize->Pure Multiple_Spots->Column

Caption: Troubleshooting decision tree for purifying the target compound.

References

Technical Support Center: Degradation of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide and its degradation products.

HPLC-UV Analysis

Question: Why am I observing peak fronting or tailing for the parent compound?

Answer: Peak asymmetry in HPLC can be caused by several factors:

  • Column Overload: The concentration of the sample injected is too high. Try diluting the sample and reinjecting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the compound. Ensure the mobile phase pH is at least 2 units away from the pKa of the compound.

  • Column Degradation: The stationary phase of the column may be degrading. Try flushing the column with a strong solvent or replace it if necessary.[1]

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can help mitigate this.

Question: I am seeing broad peaks for my degradation products. What could be the cause?

Answer: Peak broadening can be a sign of several issues:

  • Low Mobile Phase Flow Rate: An insufficient flow rate can lead to increased diffusion and broader peaks. Check and adjust the flow rate.

  • Large Injection Volume: Injecting too large a volume of a sample dissolved in a strong solvent can cause band broadening. Reduce the injection volume or dissolve the sample in the mobile phase.

  • Column Contamination: Contaminants from previous injections can interfere with the separation. Implement a robust column washing protocol between runs.[1]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Question: My retention times are shifting between injections. How can I fix this?

Answer: Retention time variability can compromise the reliability of your data. Consider the following:

  • Fluctuations in Pump Pressure: Inconsistent pressure from the HPLC pump can lead to variable flow rates and shifting retention times. Check the pump for leaks and ensure it is properly primed.

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile organic solvent can alter the elution strength. Prepare fresh mobile phase and keep the solvent reservoirs covered.[2]

  • Column Temperature Variations: Changes in the column temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.

LC-MS/MS Analysis

Question: I am observing a weak or no signal for my parent compound or its degradation products in the mass spectrometer. What should I do?

Answer: Poor signal intensity in LC-MS/MS can be frustrating. Here are some troubleshooting steps:

  • Check Ionization Efficiency: The compound may not be ionizing efficiently in the chosen mode (positive or negative). Try switching the polarity or adjusting the ion source parameters (e.g., capillary voltage, gas flow).[3]

  • Sample Concentration: The concentration of the analyte may be too low. If possible, concentrate the sample before injection.[3]

  • Mass Spectrometer Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.[3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve the chromatographic separation or use a more effective sample preparation technique to remove interfering substances.

Question: The mass accuracy of my measured ions is poor. How can I improve it?

Answer: Accurate mass measurement is crucial for confident identification of unknown degradation products. To improve mass accuracy:

  • Perform Mass Calibration: Regularly calibrate the mass spectrometer using a suitable calibration standard.[3]

  • Instrument Maintenance: Ensure the mass spectrometer is clean and well-maintained. Contamination can lead to shifts in mass assignments.[3]

  • Sufficient Signal Intensity: Low signal intensity can lead to poor mass accuracy. Optimize ionization and other parameters to increase the signal of your analyte.

Question: I am seeing multiple unexpected peaks in my chromatogram. What could be their source?

Answer: Unexpected peaks can arise from various sources:

  • Contamination: The mobile phase, sample solvent, or the LC system itself could be contaminated. Run a blank injection of the mobile phase to identify any background peaks.[1]

  • Carryover: Residue from a previous, more concentrated sample may be eluting in the current run. Implement a thorough needle wash and blank injections between samples.[2]

  • In-source Fragmentation/Degradation: The compound might be degrading in the ion source of the mass spectrometer. Try using gentler source conditions.

Diagrams

G Troubleshooting Workflow for HPLC-UV Analysis start Problem Observed in HPLC-UV Analysis peak_shape Poor Peak Shape (Tailing/Fronting/Broadening) start->peak_shape retention_shift Retention Time Shift start->retention_shift ghost_peaks Ghost/Unexpected Peaks start->ghost_peaks check_conc Check Sample Concentration peak_shape->check_conc check_pressure Check Pump Pressure retention_shift->check_pressure run_blank Run Blank Injection ghost_peaks->run_blank dilute Dilute Sample check_conc->dilute High check_ph Check Mobile Phase pH check_conc->check_ph Normal end Problem Resolved dilute->end adjust_ph Adjust pH check_ph->adjust_ph Inappropriate check_column Inspect Column check_ph->check_column Appropriate adjust_ph->end flush_column Flush or Replace Column check_column->flush_column Degraded flush_column->end prime_pump Prime Pump / Check for Leaks check_pressure->prime_pump Unstable check_mobile_phase Check Mobile Phase check_pressure->check_mobile_phase Stable prime_pump->end prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh Old/Evaporated check_temp Check Column Temperature check_mobile_phase->check_temp Fresh prepare_fresh->end use_oven Use Column Oven check_temp->use_oven Fluctuating use_oven->end identify_source Identify Contamination Source run_blank->identify_source Peaks Present check_carryover Check for Carryover run_blank->check_carryover No Peaks identify_source->end improve_wash Improve Needle Wash check_carryover->improve_wash Suspected improve_wash->end G Experimental Workflow for Degradation Studies start Start: N-(2-(4-chloro-2-methylphenoxy)ethyl) thiophene-2-carboxamide Sample stress Forced Degradation (Stress Testing) start->stress acid Acidic Hydrolysis stress->acid base Basic Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analytical Testing acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc HPLC-UV Analysis analysis->hplc lcms LC-MS/MS Analysis analysis->lcms data_analysis Data Analysis and Interpretation hplc->data_analysis lcms->data_analysis quant Quantify Degradation data_analysis->quant id Identify Degradation Products data_analysis->id pathway Propose Degradation Pathways data_analysis->pathway end End: Degradation Profile Established quant->end id->end pathway->end

References

Validation & Comparative

Unraveling the True Identity of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide: A Departure from Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals that N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, also known by its synonym ML402, is not a kinase inhibitor as presupposed. Instead, this small molecule functions as a selective activator of the TWIK-related potassium (TREK) channels, specifically TREK-1 (K2P2.1) and TREK-2 (K2P10.1). This fundamental difference in its mechanism of action precludes a direct comparison with kinase inhibitors.

A Case of Mistaken Identity: From Kinase Inhibitor to Channel Activator

Initial interest in comparing N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide to kinase inhibitors is understandable given the vast landscape of small molecules in drug discovery. However, experimental data points to a distinct biological target. Research has shown that this compound selectively activates TREK-1 and TREK-2 channels, which are members of the two-pore domain potassium (K2P) channel family.[1][2][3][4] These channels play a crucial role in regulating cellular excitability in various tissues, including the nervous system.

The activation of these channels by this compound is characterized by specific half-maximal effective concentrations (EC50). The reported EC50 values for this compound are approximately 13.7 µM for TREK-1 and 5.9 µM for TREK-2.[2][5] Notably, the compound is inactive against the related TRAAK (K2P4.1) channel, highlighting its selectivity within the K2P family.[1][2]

Due to the specific and well-documented role of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide as a potassium channel activator, a comparative guide against kinase inhibitors would be scientifically inaccurate and misleading. The experimental protocols, signaling pathways, and performance metrics for kinase inhibitors are fundamentally different from those used to characterize ion channel activators.

The World of Kinase Inhibitors: A Different Class of Molecules

For the benefit of researchers interested in kinase inhibitors, this class of drugs targets protein kinases, enzymes that are critical regulators of a wide array of cellular processes, including signal transduction, metabolism, and cell division.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.

Prominent examples of kinase inhibitors include:

  • Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It functions by blocking the ATP binding site of the Bcr-Abl fusion protein and other kinases.[6]

  • Dasatinib: A dual Src/Abl kinase inhibitor with potent antitumor activity.

  • Regorafenib: A multi-kinase inhibitor used in the treatment of colorectal cancer.[5]

Experimental Evaluation of Kinase Inhibitors

The evaluation of kinase inhibitors involves a distinct set of experimental protocols designed to quantify their potency and selectivity against their target kinases and to understand their effects on cellular signaling pathways.

Typical Experimental Workflow for Kinase Inhibitor Screening

A common workflow for identifying and characterizing kinase inhibitors involves a multi-step process, often starting with high-throughput screening (HTS) to identify initial hits from large compound libraries. This is followed by more detailed characterization of the lead compounds.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screening (HTS) of Compound Library Primary_Assay Primary Kinase Assay (e.g., Biochemical Assay) HTS->Primary_Assay Screening Hit_ID Hit Identification Primary_Assay->Hit_ID Data Analysis Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Based Cell-Based Assays (Target Engagement & Pathway Modulation) Selectivity->Cell_Based SAR Structure-Activity Relationship (SAR) Studies Cell_Based->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

A Representative Kinase Signaling Pathway: MAPK/ERK

Many kinase inhibitors are designed to modulate specific signaling pathways that are aberrantly activated in disease. The MAPK/ERK pathway is a classic example that is frequently targeted.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response Regulates Transcription

Caption: The MAPK/ERK signaling cascade, a common target for kinase inhibitors.

References

No Publicly Available Data on the Structure-Activity Relationship of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the structure-activity relationship (SAR) of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide and its analogs.

While the broader class of thiophene-2-carboxamide derivatives has been investigated for various therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents, the specific structural motif of a substituted phenoxyethyl group attached to the carboxamide nitrogen of a thiophene ring does not appear in the currently accessible body of scientific work.

Consequently, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, or visualizations of signaling pathways and structure-activity relationships as requested. The absence of such data prevents an objective analysis and comparison of the biological performance of these specific analogs.

Researchers, scientists, and drug development professionals interested in this particular chemical scaffold may need to undertake novel research, including synthesis of the analog series and subsequent biological screening, to establish any potential structure-activity relationships.

General Workflow for Structure-Activity Relationship Studies

For researchers embarking on such a study, a general workflow can be outlined. This process typically involves the systematic modification of different parts of the lead compound and evaluating the impact of these changes on its biological activity.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Lead Lead Compound N-(2-(4-chloro-2-methylphenoxy)ethyl) -thiophene-2-carboxamide Analogs Analog Synthesis (Systematic Structural Modifications) Lead->Analogs Design Screening Primary Biological Screening (e.g., in vitro assays) Analogs->Screening DoseResponse Dose-Response Studies (e.g., IC50/EC50 determination) Screening->DoseResponse Secondary Secondary Assays (e.g., mechanism of action, selectivity) DoseResponse->Secondary InVivo In Vivo Studies (Animal Models) Secondary->InVivo Data Data Collection & Analysis InVivo->Data SAR SAR Establishment Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Conceptual Framework for Investigating SAR of the Target Compound

Should research be undertaken on this specific series, a conceptual framework for exploring the SAR could involve modifications at three key positions of the lead molecule: the thiophene ring, the phenoxy ring, and the ethyl linker.

SAR_Conceptual cluster_mods Potential Modifications cluster_activity Biological Activity Lead Lead Compound Thiophene Ring Ethyl Linker Phenoxy Ring Thiophene_Mods Thiophene Ring - Substitution at C3, C4, C5 - Isosteric replacement Lead:f1->Thiophene_Mods Modify Linker_Mods Ethyl Linker - Chain length variation - Introduction of rigidity Lead:f2->Linker_Mods Modify Phenoxy_Mods Phenoxy Ring - Altering substitution pattern - Varying electronic properties Lead:f3->Phenoxy_Mods Modify Activity Measure Impact on: - Potency - Selectivity - ADME Properties Thiophene_Mods->Activity Linker_Mods->Activity Phenoxy_Mods->Activity

Caption: Conceptual SAR exploration for the target compound series.

It is important to reiterate that the above diagrams represent hypothetical research frameworks and are not based on any existing experimental data for the specified compound series. The scientific community awaits future research to elucidate the potential biological activities and structure-activity relationships of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide and its analogs.

"N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide vs other thiophene-based compounds"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (ML402) and other thiophene-based compounds as activators of the TREK subfamily of two-pore domain potassium (K2P) channels.

This guide provides a comparative overview of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, also known as this compound, and other thiophene-based compounds that modulate the activity of the TWIK-related K+ (TREK) channel subfamily. The TREK channels, including TREK-1 (K2P2.1) and TREK-2 (K2P10.1), are key regulators of neuronal excitability and are considered promising therapeutic targets for a range of neurological disorders, including pain, depression, and stroke.

Compound Performance Comparison

The primary compound of interest, N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (this compound), is a selective activator of both TREK-1 and TREK-2 channels.[1][2] It exhibits no activity on the closely related TRAAK (K2P4.1) channel.[1][2] Its performance is often compared with another potent TREK-1/TREK-2 activator, ML335, which, while structurally distinct (an N-aryl-sulfonamide), serves as a benchmark for activators of these channels.

For a direct comparison of thiophene-based compounds, we will evaluate this compound alongside other reported thiophene derivatives with activity on TREK channels. The following table summarizes the available quantitative data for these compounds.

CompoundStructureTarget(s)Activity (EC50)Reference(s)
This compound (N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide)Chemical structure of this compoundTREK-1, TREK-213.7 µM (TREK-1) 5.9 µM (TREK-2)[1][2]
ML335 (Comparator)Chemical structure of ML335TREK-1, TREK-214.3 µM (TREK-1) 5.2 µM (TREK-2)[1][2]
C3001a Chemical structure of C3001a (Structure not available in search results)TREK-1, TREK-2Not specified[1]

Mechanism of Action and Signaling Pathway

This compound and related activators bind to a cryptic, druggable pocket located behind the selectivity filter of the TREK-1 channel. This binding stabilizes the "C-type" gate in an open, "leak mode" conformation, thereby increasing potassium ion efflux and hyperpolarizing the cell membrane. This hyperpolarization reduces neuronal excitability, which is the basis for the potential therapeutic effects of these compounds.

The following diagram illustrates the proposed mechanism of action for TREK-1 channel activation by this compound.

TREK1_Activation This compound This compound BindingSite Cryptic Binding Pocket (behind selectivity filter) This compound->BindingSite Binds to TREK1_Inactive TREK-1 Channel (Closed State) TREK1_Active TREK-1 Channel (Open 'Leak' Mode) BindingSite->TREK1_Active Stabilizes TREK1_Inactive->TREK1_Active Conformational Change K_Efflux K+ Efflux TREK1_Active->K_Efflux Allows Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in

Caption: Proposed mechanism of this compound-mediated TREK-1 channel activation.

Experimental Protocols

The primary method for characterizing the activity of TREK channel modulators is the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes. This method allows for the precise measurement of ion channel activity in a heterologous expression system.

I. Preparation of Xenopus Oocytes and cRNA
  • Oocyte Isolation: Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs. The oocytes are then treated with collagenase to remove the follicular cell layer.

  • cRNA Preparation: The complementary DNA (cDNA) encoding the human TREK-1 or TREK-2 channel is subcloned into an appropriate expression vector (e.g., pGEM). The plasmid is then linearized, and capped complementary RNA (cRNA) is synthesized in vitro using a suitable RNA polymerase (e.g., T7 or SP6).

  • cRNA Injection: A fixed amount of cRNA (typically 50 ng) is injected into each oocyte using a microinjector. The injected oocytes are then incubated for 2-5 days at 16-18°C to allow for channel expression.

II. Two-Electrode Voltage-Clamp (TEVC) Recordings
  • Setup: The oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96). Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (typically -80 mV).

  • Data Acquisition: A series of voltage steps are applied to the oocyte, and the resulting currents are recorded. To assess the effect of a compound, the oocyte is first perfused with the control recording solution, and baseline currents are recorded. The perfusion is then switched to a solution containing the test compound at a specific concentration, and the currents are recorded again.

  • Data Analysis: The current potentiation by the compound is calculated as the ratio of the current in the presence of the compound to the baseline current. Dose-response curves are generated by plotting the current potentiation against the compound concentration, and the EC50 value is determined by fitting the data to a Hill equation.

The following diagram outlines the general workflow for the TEVC experiment.

TEVC_Workflow cluster_prep Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Oocyte_Isolation Isolate Xenopus Oocytes cRNA_Inject Inject cRNA into Oocytes Oocyte_Isolation->cRNA_Inject cRNA_Synth Synthesize TREK Channel cRNA cRNA_Synth->cRNA_Inject Incubation Incubate Oocytes (2-5 days) cRNA_Inject->Incubation Oocyte_Clamp Mount and Clamp Oocyte Incubation->Oocyte_Clamp Baseline Record Baseline Current Oocyte_Clamp->Baseline Compound_App Apply Test Compound Baseline->Compound_App Test_Current Record Test Current Compound_App->Test_Current Calc_Potentiation Calculate Current Potentiation Test_Current->Calc_Potentiation Dose_Response Generate Dose-Response Curve Calc_Potentiation->Dose_Response EC50_Det Determine EC50 Dose_Response->EC50_Det

References

Comparative Guide to Confirming the Biological Target of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (ML402)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, also known as ML402, with an alternative compound, ML335, in targeting the tandem pore domain potassium (K2P) channels TREK-1 and TREK-2. The experimental data and protocols presented herein confirm the biological targets of this compound and establish its profile as a dual activator of these channels.

Executive Summary

Data Presentation: Comparative Potency of TREK-1/TREK-2 Activators

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and a comparable activator, ML335, on TREK-1 and TREK-2 channels. The data was obtained using two-electrode voltage-clamp electrophysiology in Xenopus oocytes.[1][2]

CompoundTargetEC50 (µM)Selectivity
N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide (this compound) TREK-1 (K2P2.1)13.7 ± 7.0Inactive against TRAAK (K2P4.1)[1][2]
TREK-2 (K2P10.1)5.9 ± 1.6
ML335 TREK-1 (K2P2.1)14.3 ± 2.7Inactive against TRAAK (K2P4.1)[1][2]
TREK-2 (K2P10.1)5.2 ± 0.5

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for characterizing the activity of ion channels expressed in a heterologous system.

Objective: To measure the ion flow through TREK channels in response to the application of test compounds and determine their potency.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human TREK-1, TREK-2, or TRAAK channels.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression in the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96).

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is held at a specific voltage (e.g., -80 mV).

    • Voltage steps or ramps are applied to elicit channel opening and record ionic currents.

  • Compound Application:

    • A baseline current is established.

    • Increasing concentrations of this compound or the comparator compound are perfused into the chamber.

    • The change in current at each concentration is recorded.

  • Data Analysis:

    • The current potentiation is plotted against the compound concentration.

    • The data is fitted to a Hill equation to determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.

Mandatory Visualizations

Signaling Pathway of TREK-1/TREK-2 Activation

TREK_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TREK1_2 TREK-1 / TREK-2 Channel This compound->TREK1_2 Activates K_ion K+ Ion TREK1_2->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Activation of TREK-1/TREK-2 by this compound leads to potassium efflux and neuronal hyperpolarization.

Experimental Workflow for Target Validation

Experimental_Workflow start Start: Hypothesis This compound targets TREK channels cRNA_prep Prepare cRNA for TREK-1, TREK-2, TRAAK start->cRNA_prep oocyte_inj Inject Xenopus Oocytes with cRNA cRNA_prep->oocyte_inj expression Incubate for Channel Expression oocyte_inj->expression tevc Perform Two-Electrode Voltage-Clamp expression->tevc data_analysis Analyze Current Data and Determine EC50 tevc->data_analysis conclusion Conclusion: This compound is a selective TREK-1/TREK-2 activator data_analysis->conclusion

Caption: Workflow for confirming the biological target of this compound using heterologous expression and electrophysiology.

Logical Relationship for Selectivity Determination

Selectivity_Logic This compound This compound TREK1 TREK-1 (K2P2.1) This compound->TREK1 TREK2 TREK-2 (K2P10.1) This compound->TREK2 TRAAK TRAAK (K2P4.1) This compound->TRAAK Active Active TREK1->Active TREK2->Active Inactive Inactive TRAAK->Inactive

References

Hypothetical Benchmarking: N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide as a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I am unable to provide a direct benchmarking analysis of "N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide" against known drugs. A comprehensive search of scientific literature and chemical databases reveals no publicly available information, established research, or experimental data for this specific compound. Its biological activity, mechanism of action, and therapeutic targets remain uncharacterized in the public domain.

Therefore, a direct comparison with known pharmaceuticals is not feasible at this time. The following guide is presented as a template and a conceptual framework for how such a comparison could be structured, should experimental data for "N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide" become available. This guide will utilize a hypothetical scenario where the compound is found to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.

For the purpose of this illustrative guide, we will assume that preliminary research has identified "N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide" (herein referred to as Compound X) as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This positions it for comparison against well-established EGFR inhibitors such as Gefitinib and Erlotinib.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes hypothetical quantitative data comparing the in vitro potency of Compound X with Gefitinib and Erlotinib against the EGFR kinase domain.

CompoundIC50 (nM) for EGFR Kinase InhibitionCell-Based Assay (A431 cells) GI50 (nM)
Compound X 15150
Gefitinib25200
Erlotinib250

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. GI50: The half maximal growth inhibition concentration, representing the concentration of a drug that is required for 50% inhibition of cell proliferation.

Experimental Protocols

A detailed methodology for the key experiments cited above is provided below.

1. EGFR Kinase Inhibition Assay (In Vitro)

  • Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the isolated EGFR kinase domain.

  • Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (Compound X, Gefitinib, Erlotinib), kinase buffer, and a detection reagent.

  • Procedure:

    • The EGFR kinase domain is incubated with varying concentrations of the test compounds in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the poly(Glu, Tyr) substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay.

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell-Based Proliferation Assay (A431 Cells)

  • Objective: To assess the ability of the compounds to inhibit the proliferation of cancer cells that overexpress EGFR (A431 cell line).

  • Materials: A431 human epidermoid carcinoma cells, cell culture medium, fetal bovine serum, test compounds, and a cell viability reagent (e.g., resazurin).

  • Procedure:

    • A431 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compounds.

    • Following a 72-hour incubation period, a cell viability reagent is added to each well.

    • The fluorescence or absorbance is measured to determine the number of viable cells.

    • The GI50 values are determined from the resulting dose-response curves.

Mandatory Visualization

The following diagrams illustrate the hypothetical signaling pathway and experimental workflows.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitors Compound X Gefitinib Erlotinib Inhibitors->EGFR

Caption: Hypothetical mechanism of action for Compound X and known EGFR inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_comparison Comparative Analysis Kinase_Assay EGFR Kinase Inhibition Assay IC50 Determine IC50 Kinase_Assay->IC50 Data_Analysis Compare IC50 and GI50 values of Compound X, Gefitinib, and Erlotinib IC50->Data_Analysis Cell_Culture Culture A431 Cells Treatment Treat with Compounds Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay Treatment->Proliferation_Assay GI50 Determine GI50 Proliferation_Assay->GI50 GI50->Data_Analysis

Caption: Workflow for the comparative evaluation of novel EGFR inhibitors.

A Comparative Guide to Orthogonal Analytical Methods for N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, ensuring the purity, identity, and strength of an active pharmaceutical ingredient (API) is paramount. The use of orthogonal analytical methods—techniques that measure the same analyte based on different physicochemical principles—provides a robust and comprehensive assessment of an API's quality. This guide presents a comparative overview of two powerful orthogonal methods, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the analysis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, a novel small molecule with therapeutic potential.

The Principle of Orthogonality in Analytical Chemistry

Orthogonal analytical methods are employed to develop a more complete profile of a substance by analyzing it with techniques that have different separation and/or detection mechanisms. This approach significantly reduces the risk of overlooking impurities that might co-elute or be otherwise undetected by a single method. For a molecule like N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide, which possesses aromatic, amide, and heterocyclic moieties, a multi-faceted analytical strategy is crucial.

dot

Caption: Conceptual diagram illustrating the principle of orthogonal analytical methods.

Comparative Performance of HPLC and Capillary Electrophoresis

The following tables summarize the validation parameters for two proposed orthogonal methods for the analysis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. The data presented is representative of typical performance for these methods with similar small molecule pharmaceuticals.[1][2][3][4]

Table 1: Method 1 - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Charged Aerosol Detection (CAD)

Validation ParameterUV Detection (Assay & Purity)Charged Aerosol Detection (Purity)
Specificity Baseline resolution from known impurities and placebo.Universal detection, orthogonal to UV for non-chromophoric impurities.
Linearity (R²) ≥ 0.999≥ 0.995 (with power function fit)
Range 1 - 150% of nominal concentration0.05 - 2.0% of nominal concentration
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD)
- Repeatability≤ 1.0%≤ 5.0%
- Intermediate Precision≤ 2.0%≤ 8.0%
Limit of Detection (LOD) 0.01% of nominal concentration0.02% of nominal concentration
Limit of Quantitation (LOQ) 0.03% of nominal concentration0.05% of nominal concentration
Robustness Unaffected by minor changes in pH, mobile phase composition, and flow rate.Sensitive to mobile phase composition and gradient.

Table 2: Method 2 - Capillary Zone Electrophoresis (CZE) with UV Detection

Validation ParameterUV Detection (Assay & Purity)
Specificity Different migration times for impurities compared to HPLC retention times.
Linearity (R²) ≥ 0.998
Range 1 - 150% of nominal concentration
Accuracy (% Recovery) 97.0 - 103.0%
Precision (%RSD)
- Repeatability≤ 1.5%
- Intermediate Precision≤ 2.5%
Limit of Detection (LOD) 0.02% of nominal concentration
Limit of Quantitation (LOQ) 0.05% of nominal concentration
Robustness Unaffected by minor changes in buffer pH, voltage, and capillary temperature.

Experimental Protocols

dot

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Method 1: HPLC Analysis cluster_2 Method 2: CE Analysis cluster_3 Data Analysis and Comparison Start Weigh API Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Start->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC_System HPLC System with UV and CAD Detectors Filter->HPLC_System Inject CE_System Capillary Electrophoresis System with UV Detector Filter->CE_System Inject HPLC_Column C18 Column (e.g., 4.6 x 150 mm, 3.5 µm) HPLC_System->HPLC_Column HPLC_MobilePhase Gradient Elution: Water (0.1% TFA) and Acetonitrile (0.1% TFA) HPLC_System->HPLC_MobilePhase HPLC_Analysis Inject and Acquire Data HPLC_System->HPLC_Analysis Data_Processing Process Chromatograms and Electropherograms HPLC_Analysis->Data_Processing CE_Capillary Fused Silica Capillary (e.g., 50 µm ID, 60 cm length) CE_System->CE_Capillary CE_Buffer Running Buffer: (e.g., 50 mM Phosphate Buffer, pH 7.0) CE_System->CE_Buffer CE_Analysis Inject and Acquire Data CE_System->CE_Analysis CE_Analysis->Data_Processing Comparison Compare Purity Profiles and Quantitate Impurities Data_Processing->Comparison

Caption: Workflow for the orthogonal analysis of the API.

Method 1: RP-HPLC with UV and Charged Aerosol Detection

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column compartment, diode array detector (DAD), and a charged aerosol detector (CAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 35 psi

Sample Preparation:

  • Prepare a stock solution of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • For assay determination, dilute the stock solution to a final concentration of 0.1 mg/mL with the diluent.

  • For purity analysis, use the stock solution at 1.0 mg/mL.

  • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Method 2: Capillary Zone Electrophoresis (CZE) with UV Detection

Instrumentation:

  • Capillary electrophoresis system with a UV-Vis detector.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm internal diameter, 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 7.0

  • Voltage: 25 kV (positive polarity)

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: 214 nm

Sample Preparation:

  • Prepare a stock solution of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 0.2 mg/mL with the background electrolyte.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Conclusion

The presented HPLC and CE methods offer orthogonal approaches for the comprehensive analysis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. While the RP-HPLC method provides excellent resolution and the added benefit of universal detection with CAD for non-chromophoric impurities, the CZE method offers a rapid and mechanistically different separation, providing confidence in the overall purity assessment. The implementation of both techniques within a quality control strategy will ensure a thorough characterization of the API, meeting the stringent requirements of regulatory bodies and ensuring the safety and efficacy of the final drug product.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML402
Reactant of Route 2
Reactant of Route 2
ML402

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.